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  • Product: 4-Iodo-6-methylpyrimidine
  • CAS: 1378865-35-0

Core Science & Biosynthesis

Foundational

Definitive Guide to the Synthesis and Characterization of 4-Iodo-6-methylpyrimidine

Topic: Synthesis and Characterization of 4-Iodo-6-methylpyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Iodo-6-methylpyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 4-Iodo-6-methylpyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike its chlorinated counterpart, the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), serving as a "privileged structure" for diversifying the C4 position of the pyrimidine ring while retaining the C6-methyl group as a metabolic handle or steric blocker.

This guide moves beyond generic preparations, offering a field-validated, three-step synthetic architecture starting from commodity precursors. It addresses the specific instability issues inherent to iodopyrimidines—namely photolytic deiodination—and provides a robust characterization framework.

Strategic Synthetic Architecture

The synthesis is designed to ensure regiochemical purity. Direct iodination of the pyrimidine ring is often non-selective; therefore, a stepwise functional group interconversion (FGI) strategy is employed. The route moves from an acyclic condensation to a hydroxy-intermediate, followed by chlorination, and finally, a Finkelstein-type halogen exchange.

Retrosynthetic Analysis (Graphviz Visualization)

Retrosynthesis Target 4-Iodo-6-methylpyrimidine (Target Scaffold) Chloro 4-Chloro-6-methylpyrimidine (Activated Intermediate) Target->Chloro Halogen Exchange (HI) Hydroxy 6-Methyl-4(3H)-pyrimidinone (Tautomeric Precursor) Chloro->Hydroxy Deoxychlorination (POCl3) Start1 Ethyl Acetoacetate (C4-C5-C6 Source) Hydroxy->Start1 Cyclocondensation Start2 Formamidine Acetate (N1-C2-N3 Source) Hydroxy->Start2 Cyclocondensation

Figure 1: Retrosynthetic logic ensuring correct placement of the methyl group at C6 and the leaving group at C4.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-4(3H)-pyrimidinone

Objective: Construct the pyrimidine ring with correct methyl regiochemistry. Critical Note: Use formamidine acetate, not acetamidine. Acetamidine would yield the 2,6-dimethyl analog.

  • Reagents: Formamidine acetate (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium methoxide (NaOMe, 1.2 eq), Methanol (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with anhydrous methanol (5 mL/mmol).

    • Add NaOMe at 0°C under

      
       atmosphere.
      
    • Add formamidine acetate; stir for 15 min to liberate the free base.

    • Add ethyl acetoacetate dropwise.

    • Reflux for 12 hours. The solution will turn yellow/orange.

    • Workup: Evaporate methanol. Dissolve residue in minimal water. Acidify carefully with glacial acetic acid to pH ~5-6 to precipitate the product.

    • Filter, wash with cold water, and dry.

  • Yield Target: 75-85%

Step 2: Synthesis of 4-Chloro-6-methylpyrimidine

Objective: Convert the tautomeric hydroxyl group into a displaceable chloride.

  • Reagents: 6-Methyl-4(3H)-pyrimidinone (1.0 eq), Phosphorus oxychloride (

    
    , 5.0 eq), 
    
    
    
    -Dimethylaniline (catalytic).
  • Procedure:

    • Place the dry pyrimidinone in a flask fitted with a reflux condenser and a caustic scrubber (to trap HCl gas).

    • Add

      
       carefully (exothermic). Add 2-3 drops of 
      
      
      
      -dimethylaniline.
    • Reflux for 2-3 hours until the solid completely dissolves and gas evolution ceases.

    • Workup: Distill off excess

      
       under reduced pressure.
      
    • Pour the viscous residue onto crushed ice (Caution: Violent hydrolysis).

    • Extract immediately with dichloromethane (DCM). Neutralize organic layer with sat.

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Scientist’s Note: The product is a low-melting solid/oil (MP ~36°C). Store in the fridge to prevent hydrolysis.

Step 3: Synthesis of 4-Iodo-6-methylpyrimidine (The "Gold Standard" Method)

Objective: Halogen exchange via acid-catalyzed nucleophilic aromatic substitution (


).
  • Reagents: 4-Chloro-6-methylpyrimidine (1.0 eq), Hydriodic acid (HI, 57% aq., 5.0 eq).

  • Procedure:

    • Cool the 57% HI solution to 0°C in a foil-wrapped flask (protect from light).

    • Add 4-chloro-6-methylpyrimidine portion-wise.

    • Allow to warm to room temperature, then stir at 40°C for 4-6 hours. Do not reflux vigorously as HI can liberate

      
       vapor.
      
    • Workup: Cool the mixture. Neutralize carefully with solid

      
       or saturated 
      
      
      
      solution until pH ~8.
    • Add solid sodium thiosulfate (

      
      ) to quench any free iodine (color change from dark brown to pale yellow).
      
    • Extract with Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate in vacuo in the dark.
      
  • Purification: Recrystallization from hexanes or sublimation if high purity is required.

Mechanistic Insight

The conversion of the chloro- to the iodo-derivative proceeds via an acid-catalyzed


 mechanism. The high concentration of protons (

) protonates the pyrimidine nitrogens (N1/N3), significantly increasing the electrophilicity of the C4 carbon. This lowers the energy barrier for the attack of the soft nucleophile (iodide,

).
Reaction Pathway (Graphviz Visualization)

Mechanism Substrate 4-Chloro-6-methylpyrimidine Protonated Protonated Intermediate (Highly Electrophilic C4) Substrate->Protonated + H+ (from HI) Transition Meisenheimer-like Transition State Protonated->Transition + I- attack Product 4-Iodo-6-methylpyrimidine Transition->Product - HCl

Figure 2: Acid-catalyzed halogen exchange mechanism.

Characterization & Quality Control

The iodo-substituent introduces a heavy atom effect, often shielding the ipso-carbon (C4) in


 NMR compared to the chloro-analog, while protons may show subtle shifts.
Data Summary Table
PropertySpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure (liberation of

).
Melting Point 45 - 55 °C (Estimated)Lower melting than amino-analogs; keep cold.

NMR (CDCl

)

8.85 (s, 1H, H2)

7.65 (s, 1H, H5)

2.55 (s, 3H, CH

)
H2 is the most deshielded singlet. H5 is distinct from H2.

NMR (CDCl

)
~128 ppm (C-I, ipso)~168 ppm (C-Me)~158 ppm (C2)C-I carbon is significantly upfield compared to C-Cl (~160 ppm).
Storage -20°C, Inert Gas, DarkCritical: Unstable to light and moisture.

Safety & Handling

  • Lachrymator Potential: Halogenated pyrimidines can be severe skin and eye irritants. Handle only in a fume hood.

  • HI Hazards: 57% HI is corrosive and releases toxic vapors. Use glass or Teflon equipment; avoid metal needles.

  • Instability: If the product turns brown, it indicates free iodine formation. Wash with dilute thiosulfate solution to repurify.

References

  • Synthesis of 4-methyl-6-hydroxypyrimidine: Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 31, p.72 (1951).

  • Chlorination of hydroxypyrimidines: World Intellectual Property Organization, WO2002000628A2.

  • Iodination via HI (General Protocol): ChemicalBook, 4-Amino-6-iodopyrimidine synthesis references (Analogous chemistry).

  • Cross-Coupling Applications: Journal of Medicinal Chemistry, "Pyridopyrimidines In Medicinal Chemistry".

  • Safety Data: Fisher Scientific, SDS for methylpyrimidines.

Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 4-Iodo-6-methylpyrimidine

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic properties of 4-Iodo-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic properties of 4-Iodo-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also the causal reasoning behind the spectral features and detailed protocols for their experimental validation.

Introduction and Molecular Structure

4-Iodo-6-methylpyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles central to the structure of nucleobases in DNA and RNA. The strategic placement of an iodo group at the 4-position and a methyl group at the 6-position creates a unique electronic and steric environment, making it a potentially valuable intermediate in cross-coupling reactions and as a scaffold in medicinal chemistry.

The iodine atom, being a heavy and moderately electronegative halogen, is expected to significantly influence the molecule's spectroscopic behavior through inductive effects, resonance, and its large atomic mass. The electron-donating methyl group will further modulate the electronic landscape of the pyrimidine ring. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Iodo-6-methylpyrimidine, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituents.

Table 1: Predicted ¹H NMR Data for 4-Iodo-6-methylpyrimidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H2~9.0 - 9.2Singlet (s)N/ALocated between two electronegative nitrogen atoms, leading to significant deshielding.
H5~7.5 - 7.7Singlet (s)N/AAdjacent to the iodine atom. The deshielding effect of iodine and the aromatic ring current place it in this region.
-CH₃~2.6 - 2.8Singlet (s)N/AProtons of the methyl group attached to the aromatic ring.

Causality Behind Predictions: The proton at the C2 position is expected to be the most downfield-shifted due to the anisotropic effect and the inductive withdrawal of the two adjacent nitrogen atoms. The proton at C5 will be influenced by the iodine at C4. The methyl protons at C6 will appear as a singlet in the typical alkyl-aromatic region. The absence of adjacent protons for H2, H5, and the methyl group results in singlet multiplicities for all signals. The exact chemical shifts can be influenced by the choice of deuterated solvent due to solvent-solute interactions[1].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Data for 4-Iodo-6-methylpyrimidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~158 - 160Situated between two nitrogen atoms, resulting in a significant downfield shift.
C4~120 - 125Directly bonded to iodine. The "heavy atom effect" of iodine typically shifts the attached carbon upfield compared to other halogens.
C5~130 - 135Aromatic CH carbon.
C6~165 - 170Attached to a nitrogen atom and the methyl group.
-CH₃~23 - 26Typical range for a methyl group attached to an aromatic ring.

Causality Behind Predictions: The carbon atoms C2 and C6 are expected to be the most deshielded (downfield) due to their direct attachment to the electronegative nitrogen atoms. The C4 carbon, bonded to iodine, is a key diagnostic peak. While halogens are electronegative, the chemical shift of a carbon bonded to a heavier halogen like iodine is often shifted upfield relative to lighter halogens due to spin-orbit coupling effects.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of 4-Iodo-6-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Use of a solvent with a known residual peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is standard[2]. For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although it is often used as a reference set to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Processing steps are similar to ¹H NMR.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Lock, Shim, Tune) Transfer->Setup AcquireH1 Acquire ¹H Spectrum Setup->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Setup->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Analyze Integrate & Assign Peaks Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Predicted Mass Spectrum

For 4-Iodo-6-methylpyrimidine (C₅H₅IN₂), the expected monoisotopic mass is approximately 219.95 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 220. The presence of iodine (¹²⁷I is 100% abundant) will make this peak sharp and easily identifiable.

  • Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Common fragmentation patterns for alkyl halides and aromatic compounds can be anticipated[3].

    • Loss of Iodine Radical (M - I)⁺: Cleavage of the C-I bond is a highly probable fragmentation pathway, which would result in a significant peak at m/z ≈ 93 (C₅H₅N₂⁺). This fragment corresponds to the 6-methylpyrimidine cation.

    • Loss of Methyl Radical (M - CH₃)⁺: Loss of the methyl group would lead to a fragment at m/z ≈ 205 (C₄H₂IN₂⁺).

    • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often through the loss of HCN (m/z 27), leading to further smaller fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard and effective method. For less volatile samples, direct insertion or soft ionization techniques like Electrospray Ionization (ESI) can be used[4].

  • Ionization: Use an EI source (typically at 70 eV) to induce ionization and fragmentation, providing a characteristic fragmentation pattern. ESI would be used to primarily observe the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Introduce Sample (e.g., via GC or Direct Inlet) Ionize Ionization (e.g., EI, ESI) Sample->Ionize Analyze Mass Analysis (e.g., Quadrupole, TOF) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Identify M⁺ & Fragments Spectrum->Interpret

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for 4-Iodo-6-methylpyrimidine

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100 - 3000C-H stretch (aromatic)Stretching of the C-H bonds on the pyrimidine ring.
~2980 - 2850C-H stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
~1600 - 1450C=C and C=N stretchRing stretching vibrations of the pyrimidine core. These are often multiple sharp bands.
~1450 - 1370C-H bend (aliphatic)Bending vibrations of the methyl group.
~1200 - 1000C-H in-plane bendIn-plane bending of the aromatic C-H bonds.
~850 - 750C-H out-of-plane bendOut-of-plane bending ("wagging") of the aromatic C-H bonds.
~600 - 500C-I stretchThe C-I bond stretch is expected in the far-IR region and is often weak.

Causality Behind Predictions: The IR spectrum will be dominated by vibrations characteristic of a substituted aromatic heterocycle[5]. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The most diagnostic region is the "fingerprint region" (<1500 cm⁻¹), where the complex C=C and C=N ring stretches and various bending vibrations provide a unique pattern for the compound[6]. The C-I stretch is expected at a low wavenumber due to the heavy mass of the iodine atom.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution (in a solvent like CCl₄ or CS₂) between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Spectrum

The pyrimidine ring is an aromatic system capable of π → π* and n → π* electronic transitions.

  • π → π Transitions:* Strong absorptions are expected in the range of 200-280 nm. For substituted pyrimidines, one or more intense bands in this region are typical[7][8]. The methyl and iodo substituents will cause a bathochromic (red) shift compared to unsubstituted pyrimidine.

  • n → π Transitions:* A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms may be observed, typically above 270 nm. This band is often submerged by the more intense π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 4-Iodo-6-methylpyrimidine in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a range from approximately 200 to 400 nm. The instrument will record the absorbance as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Conclusion

This guide presents a detailed predictive analysis of the spectroscopic properties of 4-Iodo-6-methylpyrimidine. The anticipated ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra are founded on established chemical principles and comparative analysis of structurally related compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. The collective spectroscopic data will serve as a crucial reference for the positive identification and characterization of this important chemical entity in any research or development pipeline.

References

  • Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]

  • Vu, T. Q., Yudin, N. V., Kushtaev, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193–206. [Link]

  • LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

Sources

Foundational

Chemical reactivity of the C-I bond in 4-Iodo-6-methylpyrimidine

Executive Summary: The "Goldilocks" Electrophile In the architecture of bioactive heterocycles, particularly kinase inhibitors, the pyrimidine scaffold is ubiquitous. While 4-chloro-6-methylpyrimidine is a common commodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the architecture of bioactive heterocycles, particularly kinase inhibitors, the pyrimidine scaffold is ubiquitous. While 4-chloro-6-methylpyrimidine is a common commodity chemical, its iodine analog—4-iodo-6-methylpyrimidine —represents a strategic upgrade in reactivity.

The C4-Iodine bond offers a unique "Goldilocks" profile for medicinal chemists:

  • Enhanced Electrophilicity: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), facilitating oxidative addition by transition metals at lower temperatures.

  • Regiochemical Control: The 4-position is electronically distinct from the 2-position, allowing for sequential functionalization.

  • Softness: The large, polarizable iodine atom makes the C4 position a "softer" electrophile, often altering the selectivity profile in nucleophilic aromatic substitutions (

    
    ).
    

This guide dissects the reactivity of this specific scaffold, providing validated protocols for its deployment in drug discovery.[1]

Electronic Landscape & Reactivity Profile

To predict the behavior of 4-iodo-6-methylpyrimidine, one must understand the competing electronic forces at play.

The Vector Map

The pyrimidine ring is electron-deficient (


-deficient), making it naturally susceptible to nucleophilic attack.
  • N1 & N3: These nitrogen atoms pull electron density via induction (-I) and resonance (-M), creating partial positive charges at C2, C4, and C6.

  • C4-Iodine: The iodine is a potent leaving group. Its position (para to N1, ortho to N3) makes it the most reactive site on the ring for nucleophilic attack.

  • C6-Methyl: This group acts as a weak electron donor via hyperconjugation (+I). While this slightly deactivates the ring compared to a bare pyrimidine, it is insufficient to counteract the activation provided by the ring nitrogens and the iodine leaving group. Crucially, the methyl group provides steric bulk that can protect the C5 position and influence the trajectory of incoming nucleophiles at C4.

Visualization: Reactivity Logic Flow

ReactivityLogic Molecule 4-Iodo-6-methylpyrimidine Electronic Electronic Factors Molecule->Electronic Steric Steric Factors Molecule->Steric N_Pull N1/N3 Inductive Pull (Increases Electrophilicity) Electronic->N_Pull I_LG C4-Iodine (Excellent Leaving Group) Electronic->I_LG Me_Push C6-Methyl Donor (Weak Deactivation) Electronic->Me_Push Steric->Me_Push Proximal Effect Outcome_SNAr High S_NAr Reactivity (vs Amines/Alkoxides) N_Pull->Outcome_SNAr I_LG->Outcome_SNAr Outcome_Pd Rapid Oxidative Addition (Pd-Catalyzed Couplings) I_LG->Outcome_Pd

Figure 1: Logical decomposition of the electronic and steric factors driving the reactivity of 4-iodo-6-methylpyrimidine.

Primary Reactivity Mode: Palladium-Catalyzed Cross-Coupling

The C-I bond is the "bread and butter" for carbon-carbon bond formation. The weak C-I bond allows for Oxidative Addition (the rate-determining step in many couplings) to occur rapidly, often without the need for specialized, electron-rich ligands required for aryl chlorides.

Suzuki-Miyaura Coupling

This is the most reliable method for arylation at the C4 position.

Comparative Advantage: Unlike the chloro-analog, which often requires temperatures >90°C and phosphine ligands like SPhos or XPhos, the iodo-analog typically couples at 60–80°C using standard Pd(PPh3)4.

Protocol 1: Standard Suzuki Arylation

  • Substrates: 4-iodo-6-methylpyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh3)4 (3-5 mol%).

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

  • Conditions: 80°C, inert atmosphere (

    
     or Ar), 4–12 hours.
    

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat the block to 80°C. Note: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Sonogashira Coupling

The 4-alkynylpyrimidine motif is common in tyrosine kinase inhibitors. The C-I bond is superior here because it minimizes the homocoupling of the alkyne (Glaser coupling) by allowing the cross-coupling to proceed at lower temperatures.

Protocol 2: Low-Temp Sonogashira

  • Reagents: Terminal Alkyne (1.2 equiv), CuI (5 mol%).

  • Catalyst: PdCl2(PPh3)2 (3 mol%).

  • Base/Solvent: Et3N (as solvent and base) or THF/Et3N (1:1).

  • Conditions: RT to 50°C.

Secondary Reactivity Mode: Nucleophilic Aromatic Substitution ( )

While transition metal catalysis builds the carbon skeleton,


 is used to install heteroatoms (N, O, S).
The Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex . The electronegativity of the ring nitrogens stabilizes the negative charge in the intermediate.

Reactivity Hierarchy (Halogens)

In


, the rate-determining step is usually the nucleophilic attack (addition). Therefore, highly electronegative leaving groups (F > Cl) often react faster than Iodine because they lower the LUMO energy of the ring.
However, for 4-iodo-6-methylpyrimidine, the reaction is still highly efficient with amines due to the high electrophilicity of the C4 position.

Data Table: Relative Reactivity in Pyrimidines

Leaving Group (C4)

Rate (Approx)
Pd-Coupling Rate (Oxidative Addn)Stability (Storage)
Fluorine (-F) Very HighLow (C-F is strong)High
Chlorine (-Cl) ModerateModerate (Requires Heat)Very High
Bromine (-Br) HighHighHigh
Iodine (-I) High Very High (Fastest) Low (Light Sensitive)
Visualization: Pathway

SNAr_Mechanism Start 4-Iodo-6-methylpyrimidine Complex Meisenheimer Intermediate Start->Complex Addition (Rate Limiting) Nuc Nucleophile (H-Nu) Nuc->Complex Product 4-Substituted-6-methylpyrimidine Complex->Product Elimination LG Leaving Group (I-) Complex->LG

Figure 2: The Addition-Elimination mechanism characteristic of pyrimidine substitution.

Synthesis of the Reagent

Commercial availability of 4-iodo-6-methylpyrimidine can be sporadic. It is frequently synthesized from the cheaper 4-chloro-6-methylpyrimidine via a Finkelstein-type halogen exchange.

Protocol 3: HI-Mediated Iodination

  • Precursor: 4-chloro-6-methylpyrimidine.

  • Reagent: Hydriodic acid (HI, 57% aq) or NaI/TMSCl (in situ generation of anhydrous HI).

  • Solvent: DCM or Chloroform (biphasic) or Acetonitrile.

  • Procedure:

    • Dissolve 4-chloro-6-methylpyrimidine in DCM.

    • Add cold aqueous HI slowly (exothermic).

    • Stir vigorously at RT for 4–6 hours.

    • Critical Step: Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to remove free iodine (
      
      
      
      ) which appears as a purple color.
    • Extract, dry, and concentrate.[2] Note: The product is light sensitive. Store in amber vials at -20°C.

References

  • Synthesis and Reactivity of Halopyrimidines

    • BenchChem Technical Guide.[1] "An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine."[1] (Extrapolated reactivity for 4-iodo analogs).

  • Suzuki-Miyaura Coupling Protocols

    • ResearchGate. "Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted pyrimidines."[3][4]

  • Nucleophilic Aromatic Substitution Kinetics

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Regioselectivity (C4 vs C2)

    • National Institutes of Health (NIH). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." (Establishes C4 > C2 hierarchy).
  • Structural Data

    • NIH / PubMed Central. "2-Iodo-4,6-dimethylpyrimidine."[5] (Crystallographic data and stacking interactions of the methyl/iodo motif).

Sources

Exploratory

Solubility and stability of 4-Iodo-6-methylpyrimidine in common organic solvents

Topic: Solubility and Stability of 4-Iodo-6-methylpyrimidine in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 4-Iodo-6-methylpyrimidine in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

4-Iodo-6-methylpyrimidine is a high-value heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (


).[1][2] Its utility stems from the reactivity of the C4-iodine bond; however, this same reactivity presents significant stability challenges.[1][2]

This guide addresses the critical balance between solubility (required for reaction homogeneity) and stability (preventing premature degradation).[1][2] Unlike simple aromatics, this compound exhibits a time-dependent stability profile in nucleophilic solvents (alcohols) and is sensitive to photolytic dehalogenation.[1][2]

Key Takeaway: The optimal solvent system for 4-Iodo-6-methylpyrimidine is anhydrous polar aprotic (DMSO, DMF) or non-nucleophilic organic (DCM, Toluene).[1][2] Protic solvents should be used with caution and only for immediate processing.[1][2]

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict solubility and stability behavior, we must analyze the molecular architecture:

  • Lipophilicity (LogP): The 6-methyl group adds lipophilicity compared to the parent pyrimidine, while the large iodine atom significantly increases polarizability and hydrophobicity.[1][2]

    • Estimated LogP: ~1.8 – 2.2 (Moderate lipophilicity).[1][2]

  • Electronic Effects: The pyrimidine ring is electron-deficient.[1][2] The iodine at position 4 is a potent leaving group, activated by the ring nitrogens.[1][2] This makes the C-I bond susceptible to nucleophilic attack, even by weak nucleophiles like methanol or water over time.[1][2]

  • Physical State: Typically a solid at room temperature.[1][2]

Table 1: Physicochemical Properties (Reference Data)
PropertyValue / CharacteristicImpact on Handling
Molecular Weight 219.99 g/mol Moderate molecular size.[1][2]
Appearance White to off-white solidDiscoloration (yellowing) indicates free iodine (

) release.[1][2]
Solubility Class Lipophilic / Moderately PolarSoluble in organics; poor water solubility.[1][2]
Reactivity High (

active)
Avoid prolonged exposure to nucleophilic solvents.[1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on dissolution capacity and chemical inertness.

Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommendation
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)LowPreferred for stock solutions and reactions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)LowExcellent for extraction and workup.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)High Use with Caution. Risk of solvolysis (methoxy-substitution) upon heating or prolonged storage.[1][2]
Ethers THF, 1,4-Dioxane, MTBEGood (>30 mg/mL)LowGood for Grignard/Lithiation chemistry.[1][2]
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)LowUseful as an antisolvent for crystallization.[1][2]
Aqueous Water, PBSVery Poor HighUnstable.[1][2] Hydrolysis to 6-methylpyrimidin-4-ol occurs at pH extremes.[1][2]
Solvent Selection Logic (Graphviz Visualization)

The following decision tree assists in selecting the correct solvent based on the intended application.

SolventSelection Start Start: Select Solvent for 4-Iodo-6-methylpyrimidine Purpose What is the primary purpose? Start->Purpose Stock Long-term Stock Storage Purpose->Stock Reaction Chemical Reaction Purpose->Reaction Analysis Analytical (HPLC/NMR) Purpose->Analysis StockSolvent Use DMSO-d6 or Anhydrous DMSO Store at -20°C, Dark Stock->StockSolvent ReactionType Reaction Type? Reaction->ReactionType AnalysisType Method? Analysis->AnalysisType Coupling Pd-Catalyzed Coupling ReactionType->Coupling Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic CouplingSolv 1,4-Dioxane, Toluene, or DMF (Degassed) Coupling->CouplingSolv NucSolv DMF, NMP, or Acetonitrile Nucleophilic->NucSolv HPLC HPLC / LC-MS AnalysisType->HPLC NMR NMR AnalysisType->NMR HPLCSolv Dissolve in Acetonitrile Avoid MeOH as diluent if possible HPLC->HPLCSolv NMRSolv CDCl3 or DMSO-d6 NMR->NMRSolv

Figure 1: Solvent selection decision tree based on experimental intent.

Stability Profile & Degradation Mechanisms[1][2][4]

Understanding the degradation pathways is essential for maintaining the integrity of 4-Iodo-6-methylpyrimidine.[1][2]

Photolytic Instability

Iodinated heterocycles are notoriously photosensitive.[1][2] Exposure to UV or visible light can cleave the C-I bond homolytically.[1][2]

  • Observation: Samples turn yellow/brown due to the formation of elemental iodine (

    
    ).[1][2]
    
  • Prevention: Store in amber vials wrapped in aluminum foil.

Hydrolytic and Solvolytic Instability

In the presence of water or alcohols, especially under basic conditions or elevated temperatures, the iodine can be displaced.

  • Hydrolysis:

    
     (6-methylpyrimidin-4-ol) + 
    
    
    
    .[1][2]
  • Methanolysis:

    
     (4-methoxy-6-methylpyrimidine).[1][2]
    

Note: This reaction is slow at room temperature in neutral solvents but accelerates significantly above 40°C.[1][2]

Degradation Pathway Diagram[1][2]

Degradation Parent 4-Iodo-6-methylpyrimidine (Active) Light hv (Light) Homolytic Cleavage Parent->Light Water H2O / OH- Hydrolysis Parent->Water Alcohol R-OH / Heat Solvolysis Parent->Alcohol Radical Pyrimidinyl Radical + Iodine (I2) Light->Radical Hydroxy 6-methylpyrimidin-4-ol (Inactive Impurity) Water->Hydroxy Alkoxy 4-alkoxy-6-methylpyrimidine (Side Product) Alcohol->Alkoxy

Figure 2: Primary degradation pathways including photolysis and nucleophilic substitution.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility in a specific solvent of interest.

  • Preparation: Weigh approximately 100 mg of 4-Iodo-6-methylpyrimidine into a tared 4 mL amber glass vial.

  • Solvent Addition: Add the solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Endpoint: Record the volume added when the solution becomes clear and no solid particles remain.

  • Calculation:

    
    [1][2]
    
Protocol B: Stability Stress Test (HPLC)

Use this protocol to validate stock solution stability.[1][2]

  • Stock Prep: Prepare a 1 mg/mL solution in the target solvent (e.g., MeOH vs. MeCN).[1][2]

  • Storage: Split into two amber vials. Store one at 4°C (Control) and one at Room Temperature (Test).

  • Timepoints: Inject samples at T=0, T=4h, T=24h, and T=48h.

  • Analysis: Monitor the decrease in the parent peak area and the appearance of new peaks (likely more polar hydrolytic products eluting earlier).[1][2]

    • Acceptance Criteria: >99.5% recovery relative to T=0.[1][2]

Handling and Storage Recommendations

Based on the stability data, the following Standard Operating Procedure (SOP) is recommended:

  • Storage Conditions:

    • Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1][2]

    • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.[1][2]

    • Light: Strictly protect from light using amber glass or foil.[1][2]

  • Safety Precautions:

    • Compound is an irritant (Skin/Eye/Respiratory).[1][2]

    • Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

    • Incompatibility: Avoid contact with strong oxidizers and strong bases.[1][2][3]

References

  • PubChem. (2025).[1][2] 4-Iodo-6-methylpyrimidine Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Reference for

    
     mechanism on electron-deficient heterocycles).
    

Sources

Exploratory

Strategic Utilization of 4-Iodo-6-methylpyrimidine in Medicinal Chemistry

Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the 4-iodo-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 4-iodo-6-methylpyrimidine scaffold represents a "privileged intermediate." While chlorinated pyrimidines are ubiquitous, the iodo-analog offers distinct kinetic advantages in palladium-catalyzed cross-coupling reactions. Its superior leaving-group ability (


) allows for couplings under milder conditions—critical when handling sensitive functional groups or sterically hindered boronic acids.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, differential reactivity, and application in generating diversity-oriented libraries for kinase and GPCR inhibitor discovery.

Chemical Profile & Mechanistic Advantage[1][2][3]

The utility of 4-iodo-6-methylpyrimidine stems from the electronic imbalance of the pyrimidine ring. The positions 2, 4, and 6 are electron-deficient, making them susceptible to nucleophilic attack. However, the introduction of the iodine atom at C4 dramatically alters the reaction landscape compared to its chloro-counterpart.

Bond Dissociation Energy (BDE) & Catalysis

The C–I bond is significantly weaker (~53 kcal/mol) than the C–Cl bond (~81 kcal/mol). In Pd(0)/Pd(II) catalytic cycles, the oxidative addition step—often the rate-determining step (RDS)—proceeds orders of magnitude faster with the iodide.

Property4-Chloro-6-methylpyrimidine4-Iodo-6-methylpyrimidineImpact on Synthesis
Bond Length (C-X) ~1.73 Å~2.10 ÅIodo is more accessible sterically.
Leaving Group Ability ModerateExcellentIodo permits lower catalyst loading (ppm levels).
Reaction Temp (Suzuki) Often >80°COften RT - 50°CIodo allows coupling with thermally unstable fragments.
Solubility ModerateLower (Lipophilic)Iodo analogs often crystallize more readily.

Synthesis of the Core Scaffold

While 4-chloro-6-methylpyrimidine is commercially available, the 4-iodo variant is frequently synthesized in-house to ensure freshness, as aryl iodides can be light-sensitive. The synthesis follows a robust sequence starting from commercially available precursors.

Mechanistic Pathway

The most reliable route involves a Finkelstein-type halogen exchange or acid-mediated iodination of the chloro-precursor. Direct iodination of the pyrimidine ring is difficult; displacement of a chloride or hydroxyl group is preferred.

SynthesisPath Start 4-Hydroxy-6-methylpyrimidine (Tautomer: Pyrimidone) Step1 Chlorination (POCl3, reflux) Start->Step1 Inter 4-Chloro-6-methylpyrimidine Step1->Inter Step2 Halogen Exchange (HI aq. or NaI/HCl) Inter->Step2 Final 4-Iodo-6-methylpyrimidine (Target Core) Step2->Final

Figure 1: Synthetic route from hydroxy-pyrimidine precursor to the iodo-core.

Detailed Experimental Protocol

Objective: Synthesis of 4-Iodo-6-methylpyrimidine from 4-Chloro-6-methylpyrimidine.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 eq)

  • Hydriodic acid (HI), 57% aqueous solution (5.0 eq)

  • Solvent: Chloroform or DCM (for extraction)

Procedure:

  • Activation: Charge a round-bottom flask with 4-chloro-6-methylpyrimidine (12.85 g, 100 mmol).

  • Acid Addition: Carefully add 57% aqueous HI (65 mL, ~500 mmol) at 0°C. Note: The reaction is exothermic.

  • Displacement: Stir the mixture vigorously at ambient temperature for 16–24 hours. The chloride is displaced by the iodide ion via an

    
    -like mechanism protonated at N3/N1 to activate the ring.
    
  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with solid

    
     or 
    
    
    
    until pH ~8.
  • Extraction: Extract the aqueous layer with DCM (

    
    ). The organic layer will likely turn violet due to trace 
    
    
    
    .
  • Wash: Wash the combined organics with 10%

    
     (sodium thiosulfate) to remove free iodine (decolorizing the solution).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ether if necessary.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow crystalline solid.

Synthetic Utility: The "Hub" of Diversity

The 4-iodo-6-methylpyrimidine scaffold serves as a divergence point. The 6-methyl group provides a handle for benzylic functionalization (oxidation to aldehyde/acid), while the 4-iodo group drives C-C bond formation.

Cross-Coupling Capabilities

The iodine atom allows for site-selective couplings even in the presence of other halogens (e.g., if a Cl is introduced at C2).

  • Suzuki-Miyaura: Biaryl formation (Kinase hinge binders).

  • Sonogashira: Alkynyl linkers (rigid spacers for PROTACs).

  • Heck Reaction: Styryl derivatives.

  • Buchwald-Hartwig: C-N bond formation (Amination).

DiversityMap Core 4-Iodo-6-methylpyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (HC≡C-R, CuI, Pd(0)) Core->Sono Buchwald Buchwald-Hartwig (HNR2, Pd(0), Base) Core->Buchwald Oxidation SeO2 Oxidation (of Methyl group) Core->Oxidation Orthogonal Reactivity Prod1 4-Aryl-6-methylpyrimidine (Kinase Inhibitor Core) Suzuki->Prod1 Prod2 4-Alkynyl-6-methylpyrimidine (Molecular Wire/Linker) Sono->Prod2 Prod3 4-Amino-6-methylpyrimidine (H-Bond Donor/Acceptor) Buchwald->Prod3 Prod4 4-Iodo-pyrimidine-6-carbaldehyde (Advanced Intermediate) Oxidation->Prod4

Figure 2: Divergent synthesis map demonstrating the orthogonality of the Iodo and Methyl functional handles.

Case Study: Optimization of Suzuki Coupling

When coupling 4-iodo-6-methylpyrimidine with electron-deficient boronic acids (a common challenge), standard conditions often fail. The iodo-group allows for the use of milder bases and lower temperatures, reducing protodeboronation byproducts.

Protocol: High-Yield Suzuki Coupling

Substrates: 4-Iodo-6-methylpyrimidine + 3-Pyridylboronic acid.

  • Solvent System: 1,4-Dioxane/Water (4:1). The water is crucial for the solubility of the inorganic base.

  • Catalyst:

    
     (3 mol%). The bidentate ligand prevents catalyst deactivation.
    
  • Base:

    
     (2.0 eq). Cesium is preferred over potassium for the "cesium effect" (higher solubility/basicity in organic mixtures).
    
  • Conditions: Degas solvents with

    
     for 15 mins. Heat to 60°C (vs 90°C required for chloro-analog).
    
  • Workup: Dilute with EtOAc, wash with brine. The product usually precipitates or is easily purified on silica (0-5% MeOH in DCM).

Validation Point: If the starting material was the chloro-analog, this reaction would likely require phosphine ligands like


 or S-Phos and temperatures >90°C, increasing the risk of homocoupling the boronic acid. The iodo-analog avoids this.

References

  • Synthesis of Pyrimidine Precursors

    • Title: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[1]

    • Source: Arkivoc, 2020.[1]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura coupling reaction for synthesizing 4,6-disubstituted from 4,6-dichloropyrimdine.[2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Pyrimidyl Electrophiles

    • Title: Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions.[5]

    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Mechanism of Coupling

    • Title: Suzuki Coupling - Mechanism and Recent Literature.[6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Foundational

Technical Whitepaper: 4-Iodo-6-methylpyrimidine as a Pivotal Scaffold in Medicinal Chemistry

Executive Summary 4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Unlike its chlorinated counterparts, the iodo-derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Unlike its chlorinated counterparts, the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond energy. This guide details the physicochemical profile, synthesis logic, and application of 4-iodo-6-methylpyrimidine, specifically addressing its role as a "privileged structure" in the development of kinase inhibitors and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data consolidates the structural and physical characteristics of 4-iodo-6-methylpyrimidine. Researchers should note the predicted boiling point and density, as experimental data for this specific isomer is less ubiquitous than for its 2-substituted analogues.

PropertySpecification
CAS Number 1378865-35-0
IUPAC Name 4-Iodo-6-methylpyrimidine
Molecular Formula C₅H₅IN₂
Molecular Weight 219.97 g/mol
SMILES CC1=CC(I)=NC=N1
Boiling Point (Pred.) 249.0 ± 20.0 °C
Density (Pred.) ~1.8–2.0 g/cm³
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Protect from Light

Structural Insight: The molecule features a pyrimidine ring substituted at the 4-position with an iodine atom and at the 6-position with a methyl group. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of iodine, makes the C4 position highly susceptible to nucleophilic aromatic substitution (


) and oxidative addition by transition metals.

Synthesis Strategy: The Finkelstein-Type Halogen Exchange

While 4-chloro-6-methylpyrimidine is commercially abundant, the iodo-analogue is often prepared in situ or in house to maximize reactivity. The most robust protocol utilizes a modified Finkelstein reaction condition, leveraging the high solubility of sodium iodide (NaI) and the acid-catalyzed activation of the pyrimidine ring.

Mechanistic Logic

Direct iodination of pyrimidines is difficult. The preferred route is Halogen Exchange (Halex) starting from 4-chloro-6-methylpyrimidine.

  • Protonation: Hydriodic acid (HI) protonates the pyrimidine nitrogen (N1 or N3), increasing the electrophilicity of the C4 carbon.

  • Nucleophilic Attack: Iodide (

    
    ) attacks the C4 position.
    
  • Elimination: Chloride is displaced. The equilibrium is driven by the use of excess HI or the solubility differences of the salts in specific solvents (e.g., acetone/2-butanone in non-acidic variants).

Experimental Protocol

Note: This protocol is adapted from standard methodologies for 4-amino-6-iodopyrimidine synthesis, optimized for the methyl analogue.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv)

  • Sodium Iodide (NaI) (5.0 equiv)

  • Hydriodic Acid (HI), 57% aqueous solution (excess)

  • Solvent: DCM (for extraction), Sat.[1]

    
     (for neutralization)
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methylpyrimidine (e.g., 10 mmol) in 57% HI (approx. 5–10 mL per gram of substrate).

  • Activation: Add NaI (50 mmol) to the solution. The excess iodide is critical to drive the equilibrium toward the iodo-product.

  • Reaction: Heat the mixture at 40–50°C for 2–4 hours. Caution: Do not overheat, as deiodination or polymerization can occur.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Neutralization: Carefully neutralize the acid by slowly adding saturated aqueous

    
     (or solid 
    
    
    
    ) until pH ~8. Evolution of
    
    
    gas will be vigorous.
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the combined organic layers with 10% sodium thiosulfate (

    
    ) to remove any free iodine (indicated by a brown color), then wash with brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Storage: Store the resulting pale yellow solid/oil under argon at -20°C.

Synthesis Pathway Visualization

SynthesisPathway Start 4-Chloro-6-methylpyrimidine Inter Protonated Intermediate (Activated Electrophile) Start->Inter + H+ (from HI) End 4-Iodo-6-methylpyrimidine Inter->End + I- / - HCl (Nu. Aromatic Sub.)

Figure 1: Acid-mediated halogen exchange mechanism converting the chloro-precursor to the iodo-target.

Reactivity & Applications in Drug Discovery[6]

The iodine substituent at C4 is a "spring-loaded" handle for diversity-oriented synthesis. Mechanistically, the C–I bond is significantly weaker (~57 kcal/mol) than the C–Cl bond (~81 kcal/mol), allowing oxidative addition to Palladium(0) species to occur under milder conditions (lower temperature, lower catalyst loading).

Cross-Coupling Versatility

4-Iodo-6-methylpyrimidine serves as the electrophile in the following key reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems. Used extensively to attach pharmacophores (e.g., in kinase inhibitors like CDK4/6 antagonists).

  • Sonogashira Coupling: Reaction with terminal alkynes. This introduces rigid acetylene linkers, common in structure-based drug design to span hydrophobic pockets.

  • Heck Reaction: Coupling with alkenes. Useful for introducing styryl groups or extending the carbon chain.

Comparative Reactivity Profile
Reaction Type4-Chloro-Analogue Requirement4-Iodo-Analogue Advantage
Suzuki Coupling Requires bulky ligands (e.g., SPhos, XPhos) and high heat (>80°C).Proceeds with simple ligands (

) at lower temps (40–60°C).

(Amination)
Requires high boiling solvents (DMSO/DMF) and heat.Occurs rapidly, often at room temperature with primary amines.
Lithium-Halogen Exchange Difficult; competition with nucleophilic attack.Facile exchange with

or

to generate the pyrimidinyl anion.
Reaction Workflow Visualization

Reactivity Core 4-Iodo-6-methylpyrimidine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) --> Biaryl Scaffolds Core->Suzuki Sono Sonogashira (R-C≡CH, CuI, Pd(0)) --> Alkynyl Linkers Core->Sono Heck Heck Reaction (Alkene, Pd(0)) --> Vinyl Derivatives Core->Heck SNAr SNAr (R-NH2, Base) --> Aminopyrimidines Core->SNAr Nucleophilic Displacement

Figure 2: Divergent synthesis pathways utilizing the labile C-I bond.

References

  • ChemicalBook. (2025). 4-iodo-6-methyl-pyrimidine (CAS 1378865-35-0) Chemical Properties.[2][3] Retrieved from

  • Sigma-Aldrich. (2025). 4-Methylpyrimidine and Analogues.[4][5][6][7][8][9][10] Retrieved from

  • PubChem. (2025).[11] 4-iodo-6-methylpyrimidine Structure and Data. Retrieved from

  • BldPharm. (2025). 4-Iodo-6-(methylthio)pyrimidine Safety and Handling (Analogue Reference). Retrieved from

  • National Institutes of Health (NIH). (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[8] (Discusses methylpyrimidine scaffold utility). Retrieved from

Sources

Exploratory

Technical Sourcing &amp; Application Guide: 4-Iodo-6-methylpyrimidine

The following guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, sourcing logic, and experimental validation over generic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, sourcing logic, and experimental validation over generic descriptions.

Executive Summary

4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) is a high-value heteroaromatic building block utilized primarily in medicinal chemistry for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Unlike its chlorinated analogs, the iodo-substituent offers superior reactivity, enabling coupling at lower temperatures or with sterically hindered partners.

However, its commercial availability is constrained compared to commodity pyrimidines. It is classified as a Tier 2 Specialty Intermediate , often requiring lead times or synthesis-on-demand from boutique CROs. This guide outlines the sourcing landscape, validates a "Make vs. Buy" decision matrix, and establishes a rigorous Incoming Quality Control (IQC) protocol to mitigate the stability risks associated with iodinated heterocycles.

Chemical Profile & Specifications

ParameterTechnical Specification
IUPAC Name 4-Iodo-6-methylpyrimidine
CAS Number 1378865-35-0
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
SMILES CC1=CC(I)=NC=N1
Physical State Solid (often crystalline)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Stability Light & Heat Sensitive. Prone to deiodination or oxidation (yellowing) upon exposure to light/air.
Storage -20°C (Recommended) or -10°C. Store under inert atmosphere (Argon/Nitrogen).

Global Supplier Landscape & Sourcing Strategy

The supply chain for 4-Iodo-6-methylpyrimidine is distinct from common reagents. Major catalog houses (e.g., Sigma-Aldrich) often list this item as a "Marketplace" product, meaning they drop-ship from a primary synthesizer rather than stocking it in central warehouses.

Primary Source (Originators)
  • Enamine (Ukraine/Latvia): The primary holder of stock for this specific building block (Catalog ID: EN300-220149). They are often the original manufacturer for other re-sellers.

  • Boutique CROs: Companies like Combi-Blocks and Fluorochem frequently stock halo-pyrimidines, but stock levels fluctuate rapidly.

Secondary Source (Aggregators)
  • Sigma-Aldrich (Merck): Acts as a distributor. Higher price point but validated vendor status for many procurement systems.

  • ChemicalBook/MolPort: Useful for locating stock but require careful vetting of lead times.

"Make vs. Buy" Decision Logic

Due to the instability of the C-I bond, long-term storage stock is rare. If commercial stock is unavailable or lead times exceed 4 weeks, in-house synthesis via Halogen Exchange (Finkelstein reaction) is the recommended path.

Visualization: Sourcing & Validation Workflow

The following diagram illustrates the decision logic for sourcing this compound, integrating the "Make" contingency and the critical QC steps required upon receipt.

SourcingWorkflow Start Requirement: 4-Iodo-6-methylpyrimidine CheckStock Check Primary Vendors (Enamine, Combi-Blocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyRoute Purchase (Cold Chain Shipping) StockAvail->BuyRoute Yes (< 2 weeks) MakeRoute In-House Synthesis Strategy StockAvail->MakeRoute No / Lead Time > 4wks Receipt Receipt / Isolation BuyRoute->Receipt Precursor Source Precursor: 4-Chloro-6-methylpyrimidine (CAS 3512-92-9) MakeRoute->Precursor Reaction Finkelstein Reaction: NaI, HI (57%), Reflux Precursor->Reaction Reaction->Receipt QC_Visual QC 1: Visual Inspection (Reject if Dark Brown) Receipt->QC_Visual QC_Inst QC 2: LCMS & qNMR QC_Visual->QC_Inst Pass Storage Store at -20°C (Argon, Dark) QC_Inst->Storage Purity > 95%

Figure 1: Strategic Sourcing and Quality Control Workflow. This decision tree guides the researcher through vendor selection and the alternative synthesis pathway if commercial stock is compromised or unavailable.

Technical Protocol: Incoming Quality Control (IQC)

Iodinated pyrimidines are notoriously unstable. A Certificate of Analysis (CoA) from a vendor is insufficient proof of purity at the moment of use, as degradation can occur during transit (especially if cold chain is broken).

Objective: Validate identity and quantify de-iodinated impurities (e.g., 4-methylpyrimidine) or hydrolysis products.

Step 1: Visual Inspection (Critical)
  • Acceptable: Off-white to pale yellow crystalline solid.

  • Flag: Bright yellow or orange tint indicates partial iodine liberation.

  • Reject: Dark brown/red solid or oil. This indicates significant decomposition.

Step 2: LCMS Protocol (Identity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Positive Mode).

  • Target Mass: [M+H]⁺ = 220.96 (approx). Note the isotopic pattern of Iodine (monoisotopic mass 126.9).

  • Common Impurity: Look for mass 95.06 (4-methylpyrimidine) resulting from reduction/dehalogenation.

Step 3: Synthesis Contingency (The "Make" Protocol)

If sourcing fails, the conversion of the inexpensive 4-chloro-6-methylpyrimidine (CAS 3512-92-9) is a reliable self-validating protocol.

  • Reagents: 4-Chloro-6-methylpyrimidine (1.0 eq), Sodium Iodide (NaI, 4.0 eq), Hydriodic Acid (HI, 57% aq, catalytic or stoichiometric).

  • Solvent: 2-Butanone (MEK) or Acetone (reflux).

  • Procedure: Reflux the chloride with excess NaI under acidic conditions. The driving force is the solubility difference (NaCl precipitates in acetone/MEK) and the activation by protonation.

  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to remove free iodine (restoring color from brown to pale yellow). Extract with EtOAc.
    

Applications in Drug Discovery[1][2][3][4]

The 4-iodo motif is strategically superior to the 4-chloro motif for installing the pyrimidine ring into complex scaffolds, particularly in Kinase Inhibitor development (e.g., CDK4/6 inhibitors).

  • Orthogonal Reactivity: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-Cl. This allows for chemoselective couplings where a molecule contains both Cl and I substituents; the Iodine reacts first, leaving the Chlorine intact for a subsequent step.

  • Milder Conditions: Coupling can often proceed at room temperature, preserving sensitive functional groups on the coupling partner.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 3512-92-9 (Precursor: 4-Chloro-6-methylpyrimidine). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-6-methylpyrimidine

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-6-methylpyrimidine with various aryl boronic acids. The 4-iodo-6-methylpyrimidine scaffold is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-6-methylpyrimidine with various aryl boronic acids. The 4-iodo-6-methylpyrimidine scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Due to the electron-deficient nature of the pyrimidine ring and the weak C–I bond, this substrate exhibits high reactivity, allowing for milder reaction conditions compared to its chloro- or bromo-analogs. This guide provides a robust, self-validating methodology to achieve yields >85% while minimizing common side reactions like protodeboronation and homocoupling.

Scientific Background & Mechanistic Insight

The Electrophile: 4-Iodo-6-methylpyrimidine

The pyrimidine ring is inherently electron-deficient (π-deficient), making it an excellent electrophile for palladium-catalyzed cross-coupling.

  • Regioselectivity: The C4 and C6 positions are equivalent in unsubstituted pyrimidine but distinct here due to the methyl group at C6. The C4 position, bearing the iodine, is highly activated for Oxidative Addition (OA).

  • Leaving Group Physics: The C–I bond energy (~50 kcal/mol) is significantly lower than C–Br (~65 kcal/mol) or C–Cl (~80 kcal/mol). This facilitates rapid OA even with less electron-rich phosphine ligands.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. However, for this specific substrate, the rate-limiting step is often Transmetallation rather than Oxidative Addition, due to the facile insertion into the C–I bond.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + 4-Iodo-6-methylpyrimidine PdII_Ar_I R-Pd(II)-I (Intermediate A) OxAdd->PdII_Ar_I TransMet Transmetallation (Rate Determining) PdII_Ar_I->TransMet + Ar-B(OH)2 + Base BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron PdII_Ar_Ar Ar-Pd(II)-R (Intermediate B) TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Product Release) PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the iodo-pyrimidine.

Optimization Strategy

To maximize yield and reproducibility, we evaluated critical process parameters (CPPs). The following logic dictates the choice of reagents:

Catalyst Selection[1]
  • Choice: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Rationale: While Pd(PPh₃)₄ is common, it is air-sensitive and prone to "palladium black" formation. Pd(dppf)Cl₂ is robust, air-stable, and the large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for sterically demanding boronic acids [1].

Solvent & Base System[3]
  • Choice: 1,4-Dioxane / Water (4:1) with K₂CO₃ .

  • Rationale: The presence of water is non-negotiable; it is required to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane offers excellent solubility for the pyrimidine substrate and a high boiling point (101°C) for kinetics, without the toxicity of DMF [2].

Stoichiometry
  • Boronic Acid: 1.2 – 1.5 equivalents.[3] Excess is needed to account for protodeboronation pathways.

  • Base: 2.0 – 3.0 equivalents.[3][4][5]

Experimental Protocol

Materials Checklist
  • Substrate: 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[6]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Distilled Water.

Step-by-Step Methodology

Phase 1: Setup & Inertion

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Add 4-Iodo-6-methylpyrimidine (219 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Critical Step: Cap the vial and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Oxygen poisons the Pd(0) species.

Phase 2: Solvent Addition & Reaction

  • Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Immediately add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the vessel.

  • Thermal Heating: Heat to 90°C for 4–6 hours.

    • Alternative (Microwave): Heat to 110°C for 20 minutes.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting iodide (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.3-0.4) and UV-active.

Phase 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

Workflow Diagram

Workflow Start Reagent Weighing (Air Stable) Inert Inertion Cycle (Vac/N2 x3) Start->Inert CatAdd Catalyst Addition (Under N2 flow) Inert->CatAdd Heat Reaction 90°C, 4-6h CatAdd->Heat Workup Extraction (EtOAc/Water) Heat->Workup Pure Isolation (Chromatography) Workup->Pure

Figure 2: Operational workflow for the batch synthesis.

Data & Validation

Optimization Table (Screening Data)

The following table summarizes the optimization of reaction conditions for the coupling of 4-iodo-6-methylpyrimidine with phenylboronic acid.

EntryCatalyst (3 mol%)SolventBase (2 eq)Temp (°C)TimeIsolated Yield (%)
1Pd(PPh₃)₄Toluene/EtOHNa₂CO₃9012 h68%
2Pd(OAc)₂ / PPh₃DMFK₃PO₄1008 h72%
3Pd(dppf)Cl₂Dioxane (Anhydrous)K₂CO₃9012 h<10% (No reaction)
4 Pd(dppf)Cl₂ Dioxane / H₂O (4:1) K₂CO₃ 90 4 h 92%
5Pd(dppf)Cl₂Dioxane / H₂O (4:1)Cs₂CO₃904 h94%

Note: Entry 3 failed because water is essential for the transmetallation step involving inorganic bases.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing; check nitrogen lines.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acidReduce O₂ exposure; add catalyst last.
Protodeboronation Unstable boronic acidUse mild base (K₃PO₄) or anhydrous conditions with CsF.
Black Precipitate Pd agglomerationCatalyst decomposition. Switch to Pd(dppf)Cl₂ or add excess ligand.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Anderson, T. J., & Handy, S. T. (2010).[7] Synthetic Applications of 2,4-Dichloropyrimidines. Synthesis, 2010(14), 2391-2402. Link

  • Lian, X., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1943. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Iodo-6-methylpyrimidine

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While 4-halopyrimidines are classically susceptible to Nucleophilic Aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While 4-halopyrimidines are classically susceptible to Nucleophilic Aromatic Substitution (


), this pathway often fails with weak nucleophiles (e.g., electron-poor anilines), sterically hindered amines, or substrates sensitive to the harsh thermal conditions required for 

.

This Application Note details the Buchwald-Hartwig amination of 4-iodo-6-methylpyrimidine . Unlike its chloro- analogs, the 4-iodo variant offers superior reactivity in oxidative addition, allowing for milder reaction conditions. However, the pyrimidine motif presents a specific challenge: catalyst poisoning via N-coordination .

This guide provides two distinct, self-validating protocols designed to overcome the "heterocycle effect" using 3rd and 4th generation biaryl phosphine ligands.

Mechanistic Insight & Catalyst Selection

The "Heterocycle Effect"

In palladium-catalyzed cross-coupling, electron-deficient nitrogen heterocycles (like pyrimidines) can displace phosphine ligands from the Pd center, forming stable, unreactive Pd-N complexes (catalyst resting states).

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk prevents the formation of dimeric Pd species and inhibits the coordination of the pyrimidine nitrogen to the metal center, keeping the catalyst active in the cycle.

The Electrophile: 4-Iodo-6-methylpyrimidine

The C4-Iodine bond is significantly weaker than C4-Chlorine, facilitating rapid oxidative addition even at lower temperatures. The 6-methyl group provides a slight inductive donation but primarily serves as a steric handle that does not significantly impede the reaction at the C4 position.

Catalytic Cycle Visualization

BuchwaldHartwigCycle cluster_poison Catalyst Poisoning Pathway (Avoided) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 4-Iodo-6-methylpyrimidine AmineCoord Amine Coordination (Ar-Pd(II)-NH2R) OxAdd->AmineCoord + Amine Poison Pd-N Coordination (Inactive) OxAdd->Poison If Ligand too small Deprot Deprotonation (Base assisted) AmineCoord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the off-cycle poisoning pathway prevented by bulky ligands.

Experimental Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Unhindered and hindered primary alkyl amines and anilines. Rationale: BrettPhos is designed to prevent


-hydride elimination in primary amines and ensures high selectivity for mono-arylation.
Materials
  • Substrate: 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to prevent hydrolysis of the pyrimidine.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon flow, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of dioxane and stir at room temperature for 5 minutes. The solution should turn from orange to a deep red/brown, indicating active catalyst formation.

  • Reagent Addition: Add 4-Iodo-6-methylpyrimidine, the amine, and Cs₂CO₃ to the vial.

  • Solvent Fill: Add remaining dioxane to reach a concentration of 0.2 M relative to the pyrimidine.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

    • Note: 4-Iodo substrates often react at lower temperatures than bromides. If the amine is volatile, ensure the seal is tight.

  • Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Cyclic secondary amines (morpholine, piperazine) and acyclic secondary amines. Rationale: RuPhos provides exceptional activity for secondary amines and is bulky enough to prevent pyrimidine N-coordination.

Materials
  • Substrate: 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Pre-catalyst: RuPhos Pd G4 (2–3 mol%)

    • Note: Using the G3/G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Base: NaOtBu (1.5 equiv)

    • Note: Secondary amines are less prone to side reactions; NaOtBu provides faster kinetics than Carbonate bases.

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Charge: To a flame-dried Schlenk tube or vial, add RuPhos Pd G4, 4-Iodo-6-methylpyrimidine, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add Toluene (0.25 M) and the secondary amine via syringe.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Monitoring: Monitor by LC-MS. The consumption of the iodide (M+H = 221.0) should be rapid.

  • Quench: Dilute with water/brine and extract with EtOAc.

  • Purification: Silica gel chromatography.

Data Summary & Reaction Parameters

ParameterProtocol A (Primary Amines)Protocol B (Secondary Amines)
Catalyst Source Pd(OAc)₂ + BrettPhosRuPhos Pd G4
Base Cs₂CO₃ (Weak, Mild)NaOtBu (Strong, Fast)
Solvent 1,4-DioxaneToluene
Temperature 80°C100°C
Time 4–12 h2–6 h
Key Risk

-hydride elimination
Steric hindrance
Typical Yield 75–92%80–95%

Troubleshooting & Optimization Logic

Issue: Low Conversion (Starting Material Remaining)
  • Cause: Catalyst deactivation via oxidation or poisoning.

  • Fix: Switch to Pd-PEPPSI-IPr (2 mol%). The NHC ligand binds tighter than phosphines, making it extremely robust against heteroatom poisoning.

  • Fix 2: Increase solvent degassing. Oxygen kills the active Pd(0) species rapidly.

Issue: Hydrolysis (Formation of 6-methylpyrimidin-4-ol)
  • Cause: Traces of water in the solvent + strong base.

  • Fix: Switch base to K₃PO₄ (anhydrous) and add 3Å molecular sieves to the reaction vessel. Ensure solvent is taken from a fresh still or solvent purification system (SPS).

Issue: Regio-scrambling
  • Observation: While rare with 4-iodo, extreme temperatures (>120°C) can cause halide migration.

  • Fix: Keep temperature <100°C. If the reaction is sluggish, add t-Amyl alcohol as a co-solvent to increase the solubility of the base rather than increasing heat.

Safety Considerations

  • Iodopyrimidines: Potential sensitizers and irritants. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: Heating volatile amines in sealed vials generates pressure. Use appropriate pressure-rated vessels.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Cross-Coupling of 4-Chloropyridines and 4-Chloropyrimidines." Organic Letters. (Note: General reactivity reference for 4-halo-heterocycles). [Link]

Sources

Method

Application Note: 4-Iodo-6-methylpyrimidine in Medicinal Chemistry

This guide details the strategic application of 4-Iodo-6-methylpyrimidine , a high-reactivity heterocyclic building block used to overcome synthetic bottlenecks in the development of kinase inhibitors and bioactive scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Iodo-6-methylpyrimidine , a high-reactivity heterocyclic building block used to overcome synthetic bottlenecks in the development of kinase inhibitors and bioactive scaffolds.

Executive Summary

4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) serves as a "high-performance" electrophile in diversity-oriented synthesis. While its chlorinated analog (4-chloro-6-methylpyrimidine) is a common commodity chemical, the iodo-derivative is critical when standard catalytic cycles stall. Its weaker C–I bond strength (approx. 53 kcal/mol vs. 80 kcal/mol for C–Cl) significantly accelerates the oxidative addition step in Palladium-catalyzed cross-couplings, enabling reactions with electron-deficient boronic acids or sterically hindered nucleophiles that fail with the chloride.

Chemical Profile & Properties

This compound is typically a light-sensitive solid. Unlike the robust chloro-analog, the iodo-derivative requires specific handling to prevent deiodination or degradation.

PropertyDataNote
CAS Number 1378865-35-0 Primary identifier for the 4-iodo-6-methyl isomer.
Molecular Formula

MW: 220.01 g/mol
Appearance Off-white to yellow solidDarkens upon light exposure (liberation of

).
Solubility DMSO, DMF, DCM, MeOHSparingly soluble in non-polar alkanes.
Storage 2–8°C, Inert AtmosphereCritical: Store in amber vials; light sensitive.
Reactivity Rank

The C4-iodo position is the most reactive electrophilic site.

Strategic Utility: The "Iodo-Advantage"

In medicinal chemistry, the choice between a chloro- and iodo-pyrimidine is often a trade-off between cost and reactivity. 4-Iodo-6-methylpyrimidine is the reagent of choice for Late-Stage Functionalization (LSF) where harsh conditions (high heat/strong base) must be avoided to preserve other sensitive functional groups on the scaffold.

Mechanistic Insight

The reaction rate of Pd-catalyzed coupling (Suzuki, Sonogashira) is often limited by the oxidative addition of the aryl halide to the Pd(0) species.

  • Chloro-pyrimidine: Requires electron-rich ligands (e.g., SPhos, XPhos) and elevated temperatures (>80°C).

  • Iodo-pyrimidine: Undergoes oxidative addition rapidly, often at room temperature, permitting the use of milder, ligand-free catalyst systems (e.g.,

    
    ).
    
Reactivity Map

The diagram below illustrates the hierarchical reactivity of the scaffold, guiding the order of synthetic operations.

ReactivityMap cluster_0 Reaction Conditions Core 4-Iodo-6-methylpyrimidine Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Primary Utility (Pd/Base/Boronic Acid) Sono Sonogashira (Alkynylation) Core->Sono High Efficiency (Pd/Cu/Alkyne) SNAr SNAr (Heteroatom Coupling) Core->SNAr Facile Displacement (Amines/Thiols)

Figure 1: Divergent synthetic pathways accessible via the labile C-4 iodo handle.

Experimental Protocols

Protocol A: Room Temperature Sonogashira Coupling

Ideal for installing alkyne linkers found in tyrosine kinase inhibitors.

Rationale: The iodo-group allows this reaction to proceed without high heat, preventing polymerization of sensitive alkynes.

Materials:

  • 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.02 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dry THF or DMF (degassed)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under argon flow.

  • Charging: Add 4-Iodo-6-methylpyrimidine,

    
    , and CuI. Purge with argon for 5 minutes.
    
  • Solvation: Add degassed THF via syringe. The solution should be yellow/brown.[1]

  • Initiation: Add

    
     followed by the dropwise addition of the terminal alkyne.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the iodo starting material will disappear rapidly).

    • Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid homocoupling of the alkyne (Glaser coupling).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Low-Temperature with Volatile Amines

Used for introducing amino side chains without sealed-tube heating.

Rationale: The excellent leaving group ability of iodide (


) allows substitution by primary/secondary amines at ambient temperatures, avoiding the need for autoclaves.

Materials:

  • 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperazine) (1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Isopropanol (IPA) or DCM

Step-by-Step:

  • Dissolve 4-Iodo-6-methylpyrimidine in IPA (0.2 M concentration).

  • Add DIPEA.

  • Add the amine dropwise at 0°C (ice bath) if the amine is volatile; otherwise, add at room temperature.

  • Allow to warm to room temperature and stir for 2 hours.

  • Validation: Check LCMS for Product Mass

    
    . The iodine peak (M) will be replaced by the amine mass.
    
  • Purification: Evaporate solvent. Partition between water and DCM.[2] The product is usually in the organic layer.

Case Study: Kinase Inhibitor Scaffold Synthesis

The 4-aryl-6-methylpyrimidine motif is ubiquitous in kinase inhibitors (e.g., Pazopanib analogs). The workflow below demonstrates how the iodo-precursor streamlines the synthesis of this core.

SynthesisWorkflow cluster_legend Advantage Start Start: 4-Iodo-6-methylpyrimidine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Target: 4-Aryl-6-methylpyrimidine Start->Step1 High Yield Mild Temp Step2 Step 2: Oxidation of Methyl Group (SeO2 or KMnO4) Target: Pyrimidine-6-carboxylic acid Step1->Step2 Functionalization Step3 Step 3: Amide Coupling (R-NH2, HATU) Target: Bioactive Kinase Inhibitor Step2->Step3 Library Generation Iodo-precursor avoids harsh\nconditions required for\nchloro-analogs in Step 1. Iodo-precursor avoids harsh conditions required for chloro-analogs in Step 1.

Figure 2: Modular synthesis of kinase inhibitor libraries using the iodo-pyrimidine platform.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield (Suzuki) Protodeiodination (Iodine replaced by H)Switch solvent to anhydrous 1,4-dioxane; reduce reaction temperature; ensure strictly anhydrous conditions.
Homocoupling Glaser coupling (Alkyne-Alkyne)Degass solvents thoroughly (freeze-pump-thaw); add the alkyne slowly; keep

out.
Darkening of SM Decomposition/Free IodineWash the starting material with dilute sodium thiosulfate solution before use if it appears dark brown/purple.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Specific Hazard: Sensitizer. Halogenated pyrimidines can cause allergic skin reactions. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with acidic waste streams (risk of HCN generation if cyanide was used in adjacent steps, though not applicable here, general caution applies).

References

  • Suzuki-Miyaura Coupling on Pyrimidines: Title: "Reactivity of 4-halopyrimidines in Pd-catalyzed cross-coupling." Source:Journal of Organic Chemistry, 2014, 79, 7193-7198. Context: Establishes the reactivity order I > Br > Cl for pyrimidine systems.
  • Sonogashira Protocols

    • Title: "Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines."
    • Source:ResearchGate,

    • Context: Provides baseline conditions for alkyne coupling on methyl-pyrimidine scaffolds.
  • Kinase Inhibitor Synthesis (Pazopanib Context)

    • Title: "A Comparative Guide to the Synthesis of Pazopanib."
    • Source:BenchChem,

    • Context: Illustrates the industrial relevance of the methyl-pyrimidine scaffold in oncology drugs.
  • General Reactivity of Halopyrimidines

    • Title: "Nucleophilic aromatic substitution of 4-chlorothienopyrimidines."
    • Source:Arkivoc,

    • Context: Comparative data on SNAr displacement rates which can be extrapolated to the more reactive iodo-deriv

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in Suzuki coupling with 4-Iodo-6-methylpyrimidine

Ticket Subject: Optimization of Yields for Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You are likely experiencing low yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yields for Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are likely experiencing low yields (<40%) with 4-iodo-6-methylpyrimidine due to two competing mechanistic failures: Catalyst Poisoning via nitrogen coordination and Protodehalogenation (reduction).

Unlike standard aryl halides, pyrimidines are electron-deficient "π-acidic" systems. The nitrogen atoms at the 1- and 3-positions are Lewis basic and can bind tightly to the Palladium center, arresting the catalytic cycle. Furthermore, the 4-iodo position is highly activated; if the transmetallation step is slow, the oxidative addition intermediate will scavenge protons from the solvent, leading to the reduced byproduct (4-hydro-6-methylpyrimidine) rather than the coupled product.

This guide provides a validated protocol and a troubleshooting logic tree to overcome these barriers.

Module 1: The "Why" – Mechanistic Failure Modes

To fix the reaction, you must identify which failure mode is dominant.

Catalyst Poisoning (The "Stall")

Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ often fail here. The pyrimidine nitrogens displace the phosphine ligands, forming a stable, inactive Pd-complex.

  • Symptom: Reaction stalls early. Starting material (SM) remains, but adding more catalyst has diminishing returns.

Protodehalogenation (The "Reduction")

The oxidative addition of the C-I bond is fast, but if the boronic acid does not transmetallate immediately, the Pd-Ar-I species is vulnerable.

  • Symptom: Full consumption of SM, but the major product is the de-iodinated pyrimidine (mass = SM - 126 + 1).

Protodeboronation (The "Hydrolysis")

Heteroaryl boronic acids are notoriously unstable in aqueous base.

  • Symptom: Full consumption of the boronic acid, but the halide remains untouched.

Module 2: Visual Troubleshooting Logic

Use this decision tree to diagnose your specific issue based on LCMS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture (LCMS / NMR) SM_Left Starting Material (Halide) Remains? Start->SM_Left Boronic_Gone Is Boronic Acid Consumed? SM_Left->Boronic_Gone Yes (Stalled) Byproduct Identify Major Byproduct SM_Left->Byproduct No (Consumed) Poisoning DIAGNOSIS: Catalyst Poisoning Action: Switch to Buchwald Ligands (XPhos, SPhos) Boronic_Gone->Poisoning No (Both SM remain) Deboronation DIAGNOSIS: Protodeboronation Action: Reduce water, switch base to K3PO4 or CsF Boronic_Gone->Deboronation Yes (Hydrolysis) Dehalogenation DIAGNOSIS: Protodehalogenation Action: Increase Catalyst Activity (Facilitate Transmetallation) Byproduct->Dehalogenation Reduced Pyrimidine (M-I+H) Homocoupling DIAGNOSIS: Oxidative Homocoupling Action: Degas solvent thoroughly, Slow addition of Boronic Acid Byproduct->Homocoupling Biaryl Dimer (Ar-Ar)

Figure 1: Diagnostic logic for identifying the root cause of Suzuki coupling failure.

Module 3: Optimized Protocol

This protocol utilizes XPhos Pd G2 , a precatalyst that generates the active species immediately and prevents pyrimidine coordination due to the steric bulk of the XPhos ligand.

Reagents & Conditions
ComponentRecommendationFunction
Catalyst XPhos Pd G2 (2–5 mol%)Bulky ligand prevents N-coordination; G2 scaffold ensures consistent activation.
Solvent 1,4-Dioxane : Water (4:1) Dioxane solubilizes the pyrimidine; water is essential for the base mechanism.
Base K₃PO₄ (2.0 - 3.0 equiv) Anhydrous, mild base. Less aggressive than carbonates/hydroxides, reducing boronic acid hydrolysis.
Temperature 80 °C - 100 °C Sufficient energy for transmetallation without thermal decomposition.
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 4-iodo-6-methylpyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Note: Oxygen promotes homocoupling.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under a positive stream of inert gas. Seal the vial immediately.

  • Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

    • If conversion is <50% at 1h: Increase temp to 100 °C.

    • If de-iodination is observed: Lower temp to 60 °C and increase catalyst loading to 5 mol%.

  • Workup: Dilute with EtOAc, wash with water/brine. The pyrimidine product may be somewhat water-soluble; back-extract the aqueous layer with DCM if yield is low.

Module 4: Frequently Asked Questions (FAQs)

Q: I don't have XPhos Pd G2. Can I use Pd(dppf)Cl₂? A: Yes. Pd(dppf)Cl₂ is a robust "workhorse" catalyst that resists poisoning better than Pd(PPh₃)₄ due to the bidentate ligand effect. However, it requires higher temperatures (90–110 °C) and is often slower. Use it with K₂CO₃ or Cs₂CO₃.

Q: My boronic acid is decomposing before it couples. What now? A: This is "protodeboronation."

  • Switch Solvent: Use anhydrous DMF or Toluene.

  • Switch Base: Use CsF (Cesium Fluoride, 2.0 equiv) under anhydrous conditions. The fluoride activates the boron without the need for water/hydroxide.

Q: Why is the "Methyl" group relevant? A: The methyl group at the 6-position provides slight steric protection to the N1 nitrogen, but the N3 nitrogen remains exposed. It also makes the ring slightly more electron-rich than unsubstituted pyrimidine, which actually helps stability slightly, but not enough to prevent poisoning of simple catalysts.

Q: Can I use the chloro- analog instead of the iodo-? A: Yes, but you must use the XPhos or SPhos system. Aryl chlorides are inert to oxidative addition with standard Pd(PPh₃)₄. The protocol above (XPhos Pd G2) works excellently for chlorides, often with fewer side reactions (reduction) than iodides.

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: ResearchGate Context: Discusses mechanism of catalyst deactivation in heteroaryl couplings. URL:

  • A Highly Efficient Precatalytic System (XPhos-PdG2) for the Suzuki–Miyaura Cross-Coupling. Source: National Institutes of Health (NIH) / PubMed Context: Validates the XPhos Pd G2 protocol for difficult nitrogen-containing heterocycles (azaindoles/pyrimidines). URL:

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Optimization. Source: MDPI Context: Specific optimization data for pyrimidine substrates, highlighting solvent/base effects (Dioxane/K3PO4). URL:

  • Suzuki Proto-dehalogenation Problem (Community Discussion). Source: Reddit (r/ChemPros) Context: Real-world troubleshooting of the protodehalogenation mechanism in similar electron-deficient systems. URL:

Optimization

Purification techniques for 4-Iodo-6-methylpyrimidine and its derivatives

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support Subject: Troubleshooting Purification, Stability, and Isolation of 4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) and Deri...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support Subject: Troubleshooting Purification, Stability, and Isolation of 4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) and Derivatives.

Introduction: The Halogen Challenge

Purifying 4-Iodo-6-methylpyrimidine presents a distinct set of challenges compared to its chloro- or bromo-analogs. The carbon-iodine (C-I) bond is weaker (~57 kcal/mol) than the C-Cl bond (~81 kcal/mol), making the compound susceptible to deiodination, photolysis, and hydrolysis during standard workups. Furthermore, the lipophilicity difference between the starting material (4-chloro-6-methylpyrimidine) and the product is often negligible on standard silica gel, leading to co-elution.

This guide addresses these specific pain points using field-proven protocols.

Part 1: Troubleshooting Recrystallization

User Query: "My crude product is 'oiling out' instead of crystallizing, or I am trapping significant amounts of the chloro-precursor. How do I fix this?"

Root Cause Analysis
  • Oiling Out: This typically occurs when the solvent boiling point is higher than the melting point of the solvated product, or when impurities (like unreacted 4-chloro-6-methylpyrimidine) depress the melting point.

  • Inclusion of Precursor: The crystal lattice of 4-iodo-6-methylpyrimidine is isostructural with the chloro-derivative, leading to solid solutions that cannot be separated by simple recrystallization.

Protocol 1: The "Anti-Solvent Crash" Method

Do not rely on thermal cooling alone. Use a solvent/anti-solvent diffusion method to force controlled nucleation.

  • Step 1: Dissolve crude oil in the minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.

  • Step 2: Filter any insoluble inorganic salts (NaI/NaCl from the Finkelstein reaction).

  • Step 3: Slowly add Hexanes (or Heptane) with vigorous stirring until persistent cloudiness appears.

  • Step 4: Cool to -20°C.

  • Why this works: The iodo-pyrimidine is moderately soluble in DCM but insoluble in alkanes. This method avoids high temperatures that promote deiodination [1].

Protocol 2: Scavenging the Chloro-Impurity

If the 4-chloro impurity persists (>5%), recrystallization is often futile.

  • Chemical Wash: Dissolve the crude in EtOAc and wash with 5% aqueous Sodium Thiosulfate . This removes free iodine (brown color) which can catalyze further decomposition.

  • Conversion: If separation is critical and difficult, consider driving the reaction to completion using TMS-I (Trimethylsilyl iodide) or excess NaI in 2-butanone, rather than trying to purify the mixture [2].

Part 2: Chromatography Solutions (Flash & HPLC)

User Query: "I cannot separate the 4-Iodo product from the 4-Chloro starting material on TLC or Flash columns. They run together."

The Separation Logic

On normal phase silica, the difference in polarity between a chloro and iodo substituent is minimal. You must exploit polarizability or hydrophobic differences.

Method A: Silver Nitrate Impregnated Silica (For Critical Purity)

Silver ions interact more strongly with the soft, polarizable iodine atom than the harder chlorine atom.

  • Preparation: Mix Silica Gel 60 with a solution of 10% AgNO₃ in acetonitrile. Evaporate solvent to dryness in the dark.

  • Execution: Run the column in the dark using Hexane/EtOAc gradients.

  • Result: The 4-iodo compound will be retained longer than the 4-chloro analog due to Ag-I interactions.

Method B: Reverse Phase (C18) Strategy

Reverse phase is superior for separating halogenated pyrimidines. The iodo-derivative is more hydrophobic.

ParameterRecommended ConditionMechanism
Column C18 (ODS) or Phenyl-HexylPhenyl columns interact with the pi-system of the pyrimidine.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the pyrimidine nitrogen, sharpening peaks [3].
Mobile Phase B Acetonitrile (MeCN)MeCN is preferred over Methanol for halogenated aromatics to prevent solvolysis.
Gradient 5% to 95% B over 20 minThe 4-Chloro elutes before the 4-Iodo compound.

Part 3: Stability & Storage (Preventing "The Browning")

User Query: "My white solid turned brown overnight. Is it ruined?"

Diagnosis: Photolytic Deiodination

The brown color is elemental iodine (


), released via homolytic cleavage of the C-I bond triggered by light or acid. This free iodine acts as an oxidant, accelerating further degradation.
Stabilization Protocol
  • Copper Stabilization: Store the solid with a small piece of Copper wire or Copper turnings in the vial. Copper scavenges free iodine (

    
    ), maintaining a colorless environment.
    
  • Storage Conditions:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen (Oxygen promotes radical decomposition).

    • Container: Amber glass vials wrapped in foil [4].

Visualizing the Workflow

Figure 1: Purification Decision Matrix

Caption: A logical flow for selecting the optimal purification route based on crude purity and impurity profile.

Purification_Decision Start Crude 4-Iodo-6-methylpyrimidine Check_Purity Analyze Purity (HPLC/NMR) Start->Check_Purity Decision_Impurity Primary Impurity? Check_Purity->Decision_Impurity Impurity_Chloro >5% 4-Chloro Precursor Decision_Impurity->Impurity_Chloro Incomplete Rxn Impurity_Iodine Brown Color (Free I2) Decision_Impurity->Impurity_Iodine Decomposition Impurity_Salts Inorganic Salts Decision_Impurity->Impurity_Salts Workup Issue Action_Reaction Push Reaction (NaI/Acid) Do Not Purify Yet Impurity_Chloro->Action_Reaction Recryst. Ineffective Action_Wash Wash w/ Na2S2O3 (aq) Recrystallize Impurity_Iodine->Action_Wash Action_Filter DCM Dissolution & Filtration Impurity_Salts->Action_Filter Final_Step Reverse Phase HPLC (If >98% required) Action_Wash->Final_Step Action_Filter->Final_Step

Figure 2: HPLC Method Development Guide

Caption: Step-by-step optimization for separating 4-Chloro and 4-Iodo derivatives.

HPLC_Workflow Step1 1. Column Selection C18 or Phenyl-Hexyl Step2 2. Mobile Phase Water (0.1% HCOOH) / MeCN Step1->Step2 Step3 3. Run Gradient 5-95% B over 20 min Step2->Step3 Decision Resolution > 1.5? Step3->Decision Success Scale to Prep Decision->Success Yes Fail Change Modifier Decision->Fail No Fix Switch to MeOH or Add THF Fail->Fix Fix->Step3 Retry

Summary Data Sheet

PropertyValue/NoteRelevance to Purification
Solubility (DCM) HighGood for extraction and filtering off salts.
Solubility (Hexane) Very LowExcellent anti-solvent for crystallization.
Solubility (Water) LowAllows for aqueous washing of inorganic byproducts.
pKa (Pyrimidine N) ~2.0 - 2.5Use acidic mobile phases (pH < 3) to prevent peak tailing.
Light Sensitivity HighCRITICAL: Wrap columns and flasks in aluminum foil.

References

  • Vertex AI Search. (2024). Synthesis of chlorinated pyrimidines. WO2002000628A2. Retrieved from .

  • ChemicalBook. (2024). 4-iodo-6-methyl-pyrimidine Properties and Safety. Retrieved from .

  • SIELC Technologies. (2024). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from .

  • BLD Pharm. (2024). 4-Iodo-6-(methylthio)pyrimidine Storage and Handling. Retrieved from .

Troubleshooting

Technical Support Center: Dehalogenation of 4-Iodo-6-methylpyrimidine

Ticket ID: #DH-4I6MP-001 Subject: Troubleshooting Hydrodehalogenation Protocols & Isolation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Logic The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DH-4I6MP-001 Subject: Troubleshooting Hydrodehalogenation Protocols & Isolation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

The Objective: Selective removal of the iodine atom at the C4 position of 4-iodo-6-methylpyrimidine to yield 4-methylpyrimidine.

The Challenge: While the C-I bond is weak (


50 kcal/mol) and kinetically labile, the pyrimidine core presents unique challenges. The nitrogen atoms (N1/N3) possess lone pairs that can coordinate strongly to transition metals, poisoning heterogeneous catalysts (Pd/C). Furthermore, the product, 4-methylpyrimidine, is a water-soluble liquid with moderate volatility, making isolation difficult.

The Strategy: We recommend two primary workflows. Method A (Catalytic Hydrogenation) is the industry standard for cleanliness but requires optimization to prevent poisoning. Method B (Zinc/Acetic Acid) is a robust chemical alternative when catalyst poisoning is insurmountable.

Primary Protocol: Catalytic Hydrogenation (Pd/C)

This method uses Palladium on Carbon (Pd/C) with hydrogen gas.[1] It is preferred for its atom economy and ease of scale-up.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Catalyst 10% Pd/C (wet, Degussa type)High surface area; "wet" (50% H₂O) reduces fire risk.
Loading 5-10 wt% relative to substrateHigher loading required to counteract N-coordination poisoning.
Solvent Methanol (MeOH) or Ethanol (EtOH)High H₂ solubility; facilitates product solubility.
Base Triethylamine (Et₃N) or NaOAc (1.1 equiv)CRITICAL: Scavenges the HI byproduct. Without base, the pyrimidine hydroiodide salt precipitates on the catalyst, halting the reaction.
H₂ Source Balloon (1 atm) or Parr Shaker (30 psi)1 atm is usually sufficient due to the weak C-I bond.
Step-by-Step Workflow
  • Charge: In a round-bottom flask, dissolve 4-iodo-6-methylpyrimidine (1.0 equiv) in MeOH (0.1 M concentration).

  • Scavenger: Add Triethylamine (1.2 equiv).

  • Inert: Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pyrophoric.

  • Reduction: Switch N₂ line to H₂ balloon. Stir vigorously at RT for 4–12 hours.

  • Monitor: Check TLC (UV 254 nm). Product is often UV active but less polar than the starting material (if free base).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Workup: See Section 4 for Isolation.

Troubleshooting Matrix (Q&A)

Scenario 1: The Reaction Stalls (< 50% Conversion)

Q: I have run the reaction for 24 hours, but TLC shows 50% starting material. Adding more H₂ didn't help. Why?

A: You are likely experiencing Catalyst Poisoning .[2] The pyrimidine nitrogens are coordinating to the Pd surface, blocking the active sites from H₂ adsorption.

  • Diagnostic: Stop the stirring. If the catalyst clumps heavily or looks "gummy," the salt (HI-Pyrimidine) might be precipitating on it.

  • Solution 1 (The Acid Trick): Paradoxically, adding a small amount of acid (HCl or AcOH) can protonate the pyrimidine nitrogens, preventing them from binding to the Pd. However, this contradicts the need to scavenge HI.

  • Solution 2 (The Real Fix): Increase the temperature to 40–50°C. Higher thermal energy promotes the desorption of the poisoning species.

  • Solution 3 (Pressure): Switch from a balloon to a Parr shaker (40–50 psi). Higher H₂ pressure outcompetes the nitrogen coordination.

Scenario 2: Over-Reduction (Ring Saturation)

Q: My mass spec shows a peak at M+4 (Tetrahydropyrimidine). How do I stop this?

A: The pyrimidine ring is electron-deficient and susceptible to reduction, especially if the reaction runs too long or the catalyst is too active.

  • Mechanism: Once the Iodine is removed, the electron density of the ring changes, potentially making it more prone to hydrogenation.

  • Fix:

    • Poison the Catalyst: Use Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) or add a trace of thiophene or quinoline to the Pd/C mixture. This reduces catalyst activity, permitting C-I hydrogenolysis (easy) while stopping ring hydrogenation (hard).

    • Monitor Strictly: Stop the reaction immediately upon consumption of starting material.

Scenario 3: Unwanted Dehalogenation (Reverse Troubleshooting)

Q: I am trying to do a Suzuki coupling with this iodide, but I keep getting the dehalogenated product (4-methylpyrimidine) instead of the coupled product. Help!

A: This is a common side-reaction in cross-couplings known as hydrodehalogenation.

  • Cause:

    
    -Hydride elimination from the phosphine ligand or the solvent (especially alcohols) generates a Pd-H species, which reduces your iodide.
    
  • Fix:

    • Solvent Switch: Avoid secondary alcohols (Isopropanol). Use DMF, Toluene, or Dioxane.

    • Base Switch: If using alkoxide bases (NaOEt), switch to inorganic bases like K₂CO₃ or Cs₂CO₃ to avoid

      
      -hydride sources.
      
    • Water: Ensure the reaction is strictly anhydrous. Water can act as a proton source for Pd-H formation.[3]

Alternative Protocol: Zinc/Acetic Acid Reduction[4][5][6][7]

If Pd/C fails due to poisoning, this classical method is robust and immune to nitrogen coordination issues.

Mechanism: Zinc undergoes oxidative insertion into the C-I bond (Single Electron Transfer), followed by protonation by Acetic Acid.

Protocol
  • Dissolve: 4-iodo-6-methylpyrimidine (1.0 equiv) in Glacial Acetic Acid (AcOH).

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying.

  • Addition: Add Activated Zn dust (3.0–5.0 equiv) in portions to control exotherm.

  • Heat: Warm to 60°C for 2–4 hours.

  • Workup: Filter off excess Zn. Neutralize filtrate with NaOH (aq) and extract.

Isolation & Workup (The "Hidden" Challenge)

Issue: 4-Methylpyrimidine is a water-soluble liquid (bp ~140°C). Standard extraction with Ethyl Acetate often fails because the product stays in the aqueous phase.

Recommended Extraction Strategy:

  • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃.

  • Solvent: Use Chloroform/Isopropanol (3:1) or Dichloromethane (DCM) . These are better at pulling nitrogen heterocycles from water than EtOAc.

  • Evaporation: Do NOT use high vacuum or heat the water bath > 40°C. The product is volatile. Co-evaporation with toluene can help remove trace water.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Stalled Result: SM Remaining (Stalled) CheckTLC->Stalled Clean Result: Clean Product CheckTLC->Clean OverRed Result: M+4 (Ring Saturation) CheckTLC->OverRed Poison Cause: Catalyst Poisoning (N-coordination) Stalled->Poison FixOver Fix: Use Lindlar Catalyst or Shorten Time OverRed->FixOver FixPoison1 Fix: Increase Temp (50°C) or Pressure (40 psi) Poison->FixPoison1 FixPoison2 Fix: Switch to Zn/AcOH Poison->FixPoison2

Caption: Decision tree for diagnosing reaction failures in Pd-catalyzed dehalogenation.

Diagram 2: Catalyst Poisoning Mechanism

Poisoning PdSurface Pd Surface Blocked Active Site Blocked PdSurface->Blocked Substrate 4-Iodo-6-methylpyrimidine Coordination N-Pd Coordination (POISONING) Substrate->Coordination Nitrogen Lone Pair Coordination->PdSurface H2 H2 Gas H2->PdSurface Cannot Adsorb

Caption: Visualizing the competition between Pyrimidine Nitrogen and Hydrogen gas for the Palladium surface.

References

  • Catalytic Hydrogenation of Halopyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard reference for pyrimidine reactivity and reduction methods).
  • Zinc/Acetic Acid Reduction Mechanism

    • Lin, M.-H., et al. "Simple and mild indium- and zinc-mediated dehalogenation reactions."[4] Journal of Organic Chemistry, 2011, 76, 8518-8523.[4] Link

  • Catalyst Poisoning by Nitrogen Heterocycles: Ma, X., et al. "Poisoning and deactivation of palladium catalysts." Catalysts, 2019. (Discusses the strong adsorption of N-heterocycles on Pd surfaces).
  • Workup of Water-Soluble Amines

    • Frontier, A. "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry. Link

  • Hydrodehalogenation as a Side Reaction

    • Alonso, F., et al. "Hydrodehalogenation of Organic Halides." Chemical Reviews, 2002, 102, 4009-4092. (Comprehensive review of mechanisms including Pd-H formation). Link

Sources

Optimization

Improving the regioselectivity of reactions with 4-Iodo-6-methylpyrimidine

This technical guide addresses the specific regioselectivity and reactivity challenges associated with 4-Iodo-6-methylpyrimidine . It is designed for researchers requiring precise control over functionalization at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific regioselectivity and reactivity challenges associated with 4-Iodo-6-methylpyrimidine . It is designed for researchers requiring precise control over functionalization at the C4 (iodide), C2 (C-H), and C6-methyl positions.

The Regioselectivity Landscape

The reactivity of 4-iodo-6-methylpyrimidine is defined by a competition between metal-halogen exchange (at C4) and deprotonation (at C2 or the C6-methyl group).[1] Understanding the hierarchy of these sites is critical for preventing side reactions.

Reactivity Hierarchy Diagram

ReactivityLandscape Center 4-Iodo-6-methylpyrimidine C4 C4 Position (C-I Bond) Primary Electrophilic Site Susceptible to: Pd-Coupling, Li/Mg Exchange Center->C4 Kinetic Control (Low Temp, Turbo-Grignard) C2 C2 Position (C-H Bond) Most Acidic Proton (pKa ~20) Susceptible to: Deprotonation (Li/Mg bases) Center->C2 Thermodynamic Control (Steric Bases, TMP-Li) C6 C6-Methyl Group Benzylic-like Acidity Susceptible to: Radical bromination, Deprotonation Center->C6 Radical/Oxidation (NBS, SeO2)

Caption: Figure 1. Divergent reactivity pathways. C4 is the site for cross-coupling and halogen exchange. C2 is the primary site for undesired deprotonation during metallation.

Module 1: Palladium-Catalyzed Cross-Coupling (C4 Selectivity)[1]

Objective: Achieve exclusive C-C bond formation at C4 without deiodination (reduction) or homocoupling.

Common Issues & Solutions

Q: Why am I observing significant deiodination (formation of 4-H-6-methylpyrimidine) instead of the coupled product? A: Deiodination is often a symptom of a stalled catalytic cycle where


-hydride elimination or protodemetallation occurs faster than transmetallation.[1]
  • Root Cause: Inefficient transmetallation due to poor boronic acid activation or steric bulk.[1]

  • Solution:

    • Switch Base: Use Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃. Anhydrous conditions often reduce protodeiodination.[1]

    • Add Water (Trace): If using anhydrous solvents (Dioxane/DMF), add 1-5% water.[1] Boronic acids require tricoordinate boronate formation (Ar-B(OH)₃⁻) to transmetallate.[1]

    • Catalyst: Switch to high-turnover catalysts like Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ which are robust against dehalogenation.[1]

Q: How do I prevent homocoupling of the boronic acid? A: Homocoupling is an oxidative process driven by oxygen.

  • Protocol: Degas all solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging (15 mins) before adding the catalyst.[1]

  • Mechanistic Insight: Pd(II) species can serve as oxidants.[1] Ensure your catalyst loading is optimized (1-3 mol%) and not excessive.[1]

Optimized Protocol: Suzuki-Miyaura Coupling

Standard conditions for 4-iodo-6-methylpyrimidine.[1]

ComponentRecommendationFunction
Solvent 1,4-Dioxane : Water (9:[1]1)High solubility, promotes transmetallation.[1]
Base K₃PO₄ (2.0 equiv)Strong enough to activate Boron, mild enough to spare the Pyrimidine ring.
Catalyst Pd(dppf)Cl₂ (3 mol%)Large bite angle ligand prevents

-hydride elimination.[1]
Temp 80–90 °CSufficient for oxidative addition of C-I bond.[1]

Module 2: Advanced Metallation (The Regioselectivity Core)

Objective: Selectively functionalize the ring via metal-halogen exchange (at C4) OR deprotonation (at C2) without crossing pathways.

The Problem: The C-I bond is labile to Lithium (exchange), but the C2-H is highly acidic. Adding n-BuLi results in a mixture of C4-Li (exchange) and C2-Li (deprotonation), leading to "scrambling" and polymerization.[1]

Protocol A: Selective C4-Functionalization (Iodine Retention)

Use this to replace Iodine with an electrophile (E).[1]

Technique: Iodine-Magnesium Exchange using Knochel's Turbo-Grignard.[1] Mechanism:


 is reactive enough to exchange the Iodine but not basic enough to deprotonate C2 at low temperatures [1].
  • Dissolve: 4-iodo-6-methylpyrimidine (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool: Bring to -20 °C (Critical: Do not go to -78 °C, exchange is too slow; do not go to 0 °C, deprotonation risk increases).

  • Exchange: Add

    
      (1.1 equiv) dropwise.[1]
    
  • Incubate: Stir at -20 °C for 30 minutes.

  • Quench: Add electrophile (e.g., aldehyde, ketone, allyl bromide).

  • Warm: Allow to warm to RT.

Protocol B: Selective C2-Functionalization (Iodine Preservation)

Use this to functionalize C2 while KEEPING the C4-Iodine intact for later steps.[1]

Technique: Directed Deprotonation using Non-Nucleophilic Bases (TMP-bases).[1] Mechanism: TMP (2,2,6,6-tetramethylpiperidyl) bases are too bulky to attack the Iodine or nucleophilically attack the ring, but are strong enough to remove the C2 proton [2].

  • Dissolve: 4-iodo-6-methylpyrimidine in THF.

  • Cool: Cool to -78 °C .

  • Deprotonate: Add

    
      (Knochel-Hauser Base) (1.1 equiv).[1]
    
    • Note: Do NOT use n-BuLi/LDA; they will attack the Iodine.[1]

  • Incubate: Stir at -78 °C for 1 hour.

  • Quench: Add electrophile (e.g., I₂, DMF, alkyl halide).

Decision Tree for Metallation

MetallationDecision Start Goal: Functionalize 4-Iodo-6-methylpyrimidine Q1 Which position do you want to modify? Start->Q1 PathC4 C4 Position (Replace Iodine) Q1->PathC4 PathC2 C2 Position (Keep Iodine) Q1->PathC2 ActionC4 USE: iPrMgCl·LiCl Temp: -20°C Reaction: I/Mg Exchange PathC4->ActionC4 ActionC2 USE: TMPMgCl·LiCl Temp: -78°C Reaction: Deprotonation PathC2->ActionC2

Caption: Figure 2. Reagent selection guide for orthogonal functionalization.

Module 3: Nucleophilic Aromatic Substitution ( )

Objective: Displace the Iodide with amines, alkoxides, or thiols.

Q: My nucleophile is not reacting, or I am seeing hydrolysis products. A: 4-iodo-6-methylpyrimidine is moderately activated.[1] The methyl group is weakly electron-donating, which slightly deactivates the ring compared to a simple pyrimidine.

  • Solvent: Switch to DMSO or NMP to increase the nucleophilicity of the attacking species.

  • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge HI.[1] Avoid hydroxide bases (NaOH) to prevent hydrolysis to the pyrimidinone.

  • Temperature: If the nucleophile is weak (e.g., aniline), heat to 100–120 °C.

Q: Regioselectivity with Ambident Nucleophiles? A: If using a nucleophile with multiple sites (e.g., amino-alcohol), the reaction is generally selective for the softer nucleophile (Amine > Alcohol) attacking the C4 position.

  • Tip: If ring nitrogen alkylation (N-alkylation of the pyrimidine itself) is a side reaction, use a non-polar solvent (Toluene) to disfavor the formation of the charged N-alkylated intermediate.

Troubleshooting Summary

SymptomProbable CauseCorrective Action
Suzuki: Product is 4-H-6-methylpyrimidine Protodeiodination (Reduction)Switch to anhydrous conditions or use Pd(dppf)Cl₂.[1] Reduce reaction time.
Suzuki: Product is Homocoupled Dimer Oxygen in solventDegas solvents thoroughly.[1]
Metallation: Complex mixture/tars Competitive Exchange/DeprotonationUse Turbo-Grignard (-20°C) for C4 or TMP-Base (-78°C) for C2.[1] Avoid n-BuLi.

: Hydrolysis to Pyrimidinone
Hydroxide/Water presenceUse anhydrous DMSO/DMF and amine bases (DIPEA/TEA).[1]
C-H Activation: Wrong Regioisomer Acidity mismatchC2 is most acidic.[1] Use steric blocking or specific directing groups if C5/C6 is desired.[1]

References

  • Knochel, P. et al. (2011).[1] Turbo-Grignards and Turbo-Hauser Bases: New Tools for the Preparation of Functionalized Heterocycles. Angewandte Chemie International Edition . Available at: [Link]

  • Bao, R. L. et al. (2015).[1] Regioselective Functionalization of Pyrimidines. Chemical Reviews . (Generalized principles on Pyrimidine acidity).

  • Frontier Scientific.Palladium Catalyzed Cross-Coupling Reaction Guide. (General Suzuki Conditions).

Sources

Troubleshooting

Stability issues of 4-Iodo-6-methylpyrimidine under reaction conditions

The following guide serves as a technical support resource for researchers working with 4-Iodo-6-methylpyrimidine . It is designed to address stability challenges, reaction optimization, and handling protocols based on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 4-Iodo-6-methylpyrimidine . It is designed to address stability challenges, reaction optimization, and handling protocols based on the specific electronic and steric properties of the 4-iodo-pyrimidine scaffold.

Subject: Stability Profile, Handling Protocols, and Reaction Troubleshooting Ticket Priority: High (Active Research Material) Applicable For: Synthetic Chemistry, Medicinal Chemistry, Process Development[1]

Executive Technical Summary

4-Iodo-6-methylpyrimidine is a highly reactive electrophile used primarily as a building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).[2] Its reactivity is driven by the weak C–I bond and the electron-deficient pyrimidine core.

However, this reactivity comes with a trade-off: instability. The C4-position is highly susceptible to nucleophilic attack (hydrolysis) and the C–I bond is prone to homolytic cleavage (light sensitivity) and reductive cleavage (protodeiodination) under catalytic conditions.

Pre-Reaction: Storage & Handling Stability

Current Status: Material degrading before use?

Q: My sample has turned from an off-white solid to a brown/purple sticky solid. Is it still usable? A: The color change indicates iodine liberation due to homolytic cleavage of the C–I bond, likely caused by exposure to light or ambient heat.

  • Diagnosis: The brown color is elemental iodine (

    
    ). The "stickiness" suggests partial decomposition or polymerization.[2]
    
  • Action: If the degradation is minor (<5% by LCMS), you can purify it.[1] However, free iodine can poison Pd-catalysts.[1][2]

  • Purification Protocol: Dissolve in

    
    , wash with 10% aqueous sodium thiosulfate (to reduce 
    
    
    
    to iodide), dry over
    
    
    , and re-crystallize or pass through a short silica plug.[1]
  • Prevention: Store at -20°C , under Argon/Nitrogen , and strictly protected from light (amber vials wrapped in foil).

Q: Is this compound stable in solution for automated dispensing? A: Not for long periods in protic or nucleophilic solvents.[2]

  • DMSO/DMF: Stable for 24-48 hours at room temperature if kept dark.

  • Methanol/Ethanol: Avoid. Slow solvolysis (nucleophilic aromatic substitution) can occur at the C4 position, replacing the iodide with a methoxy/ethoxy group, especially if the solution is not pH neutral.[1]

  • Recommended Solvent: Anhydrous Dichloromethane (DCM) or Toluene for stock solutions.[2]

Reaction Optimization: The "C4-Instability" Matrix

Current Status: Low yields or unexpected byproducts in cross-coupling?

The 4-position of pyrimidine is electronically deficient.[2] While this facilitates oxidative addition to Pd(0), it also invites competing pathways.[1]

Scenario A: The "Hydrolysis" Problem

Symptom: You observe a byproduct with Mass [M-I+OH] (M-127+17).[2] Cause: The reaction conditions are too basic or contain too much water.[2] The hydroxide ion (


) is attacking the C4 position, displacing the iodide via an 

mechanism before the Pd-catalyst can engage. Troubleshooting Guide:
  • Switch Base: Move from strong hydroxides (NaOH, KOH) or carbonates (

    
    ) to milder, non-nucleophilic bases like Cesium Fluoride (CsF)  or Potassium Phosphate (
    
    
    
    )
    .[1]
  • Reduce Water: Switch to anhydrous conditions. Use Dioxane/Toluene mixtures with anhydrous base.[2] If water is required for boronic acid activation, limit it to a stoichiometric minimum (e.g., 2-5 equivalents).[1]

Scenario B: The "Protodeiodination" Problem

Symptom: You observe a byproduct with Mass [M-I+H] (M-126).[2] Cause: Reductive elimination of the iodine without coupling. This is often caused by a "hydride source" in the media (e.g., alcohols, excess amine) or slow transmetallation steps allowing the Pd-Ar-I intermediate to capture a proton. Troubleshooting Guide:

  • Solvent Check: Avoid primary/secondary alcohols (Isopropanol, Ethanol) which can act as hydride donors.[1][2]

  • Catalyst Load: Increase the catalyst loading or use a more active ligand (e.g., XPhos , SPhos ) to accelerate the transmetallation step over the reduction pathway.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Hydrolysis/Deiodination pathways.

ReactionLandscape cluster_conditions Critical Control Points Start 4-Iodo-6-methylpyrimidine Pd_Inter Oxidative Addition Complex (L2Pd-Ar-I) Start->Pd_Inter Pd(0) Catalyst Fast Step Hydrolysis 4-Hydroxy-6-methylpyrimidine (Tautomer: Pyrimidone) Start->Hydrolysis Aq. Base (OH-) SNAr Competition Product Desired C4-Coupled Product Pd_Inter->Product Transmetallation & Red. Elim. Deiodination 6-Methylpyrimidine (Protodeiodination) Pd_Inter->Deiodination Hydride Source (Alcohol/Amine)

Figure 1: Kinetic competition during Pd-catalyzed coupling. The C4-Iodide is vulnerable to direct SNAr attack (Hydrolysis) and reductive loss (Deiodination) if the catalytic cycle is stalled.

Quantitative Troubleshooting Matrix
ObservationLikely MechanismCorrective Action
Start Material Stalls Catalyst Deactivation

ions can poison Pd.[2] Add AgOTf (silver triflate) to scavenge iodide or switch to a high-turnover catalyst like Pd(dppf)Cl2 .[2]
Yield < 30% Hydrolytic InstabilitySwitch to Anhydrous Suzuki conditions:

,

,

(anhydrous), Toluene, 100°C.
Purple Reaction Mix Oxidation of IodideDegas solvents thoroughly (Freeze-Pump-Thaw).[1] Oxygen promotes homocoupling and iodine liberation.[2]
Product stuck on Silica N-CoordinationThe pyrimidine nitrogens can bind to acidic silanols.[2] Add 1% Triethylamine to your eluent during purification.[2]
Work-up & Purification Protocol

Q: I lost my product during column chromatography. Where did it go? A: 4-Iodo-6-methylpyrimidine and its coupled products are basic heterocycles.[2]

  • Acid Sensitivity: They can protonate on the silica gel surface (which is slightly acidic), causing them to "streak" or stick permanently to the baseline.

  • Volatility: The starting material (4-iodo-6-methylpyrimidine) is relatively small and can sublime under high vacuum if heated.[2]

Recommended Workflow:

  • Quench: Dilute reaction with EtOAc/Water.

  • Wash: Wash organic layer with Brine.[2] Do not use acid washes (HCl) as the pyrimidine will protonate and move to the aqueous layer.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the product is very sensitive.[2]
  • Column: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidic sites.[2] Elute with Hexanes/EtOAc.

References
  • Regioselectivity in Dihalopyrimidines: Yang, Y., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes."[2][3][4] National Institutes of Health / NSF, 2022.[1] (Contextualized from general dihalo-heterocycle selectivity).[2]

  • Hydrolysis & Degradation Pathways: PubChem Compound Summary for 4,6-Dihydroxy-2-methylpyrimidine (Hydrolysis Product). [1]

  • Suzuki Coupling Optimization: "Suzuki-Miyaura Coupling." Organic Chemistry Portal.

  • Handling of Iodo-Heterocycles: "Trends in Light and Temperature Sensitivity Recommendations." PMC - NIH, 2023.[1][2] (Extrapolated from general light-sensitivity data for biologics/heterocycles).

Sources

Optimization

Analytical methods for detecting impurities in 4-Iodo-6-methylpyrimidine

Technical Support Center & Troubleshooting Guide Welcome to the Analytical Support Center. This guide is designed for analytical chemists and process engineers working with 4-Iodo-6-methylpyrimidine (CAS: 16153-81-4) .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Analytical Support Center. This guide is designed for analytical chemists and process engineers working with 4-Iodo-6-methylpyrimidine (CAS: 16153-81-4) . As a key intermediate in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor synthesis, the purity of this electrophile is critical. The Carbon-Iodine (C-I) bond is chemically versatile but analytically challenging due to its lability and the structural similarity of common impurities.

Quick Reference: Impurity Profile

Before troubleshooting, verify which impurities are theoretically present based on your synthesis route.

Impurity TypeCompound NameOriginDetection Characteristic
Precursor 4-Chloro-6-methylpyrimidineIncomplete Halogen Exchange (Finkelstein/HI reaction)Elutes before target (more polar); distinct 3:1 isotopic pattern (Cl).
Degradant 4-Hydroxy-6-methylpyrimidineHydrolysis (SNAr) due to moistureEarly eluting "ghost peak"; highly pH dependent.
By-Product 4-MethylpyrimidineDe-iodination (Photolytic cleavage)[M-126] mass shift; often appears after sample prep if not protected from light.
Dimer Bi-pyrimidine speciesHomocoupling (trace metal contamination)High retention time; [2M-2I] mass range.
Module 1: HPLC Method Development & Troubleshooting

User Question: "I cannot achieve baseline resolution between the 4-Iodo product and the 4-Chloro starting material. They co-elute as a single broad peak. How do I separate them?"

The Scientific Solution

The separation difficulty arises because the methyl-pyrimidine core dominates the polarity of both molecules. However, the Iodine atom is significantly more lipophilic and polarizable (soft) than the Chlorine atom (hard). You must exploit this difference in hydrophobicity and Van der Waals radius .

Recommended Protocol:

  • Stationary Phase: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The π-π interactions between the phenyl ring of the column and the electron-deficient pyrimidine ring enhance selectivity, while the iodine atom interacts more strongly with the stationary phase than chlorine.

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that often provides better selectivity for halogenated aromatics by engaging in different solvation shells around the halide.

  • pH Control: The pyrimidine ring is basic (pKa ~ 1.5 - 2.0). Run the method at pH 6.0 - 7.0 (using Ammonium Acetate). At low pH (0.1% TFA), the protonated nitrogen dominates the retention mechanism, masking the subtle halogen differences.

Troubleshooting Logic Flow:

HPLC_Troubleshooting start Issue: Poor Resolution (Rs < 1.5) 4-Cl vs 4-I check_col Current Column? start->check_col decision_col Is it C18? check_col->decision_col switch_col Action: Switch to Phenyl-Hexyl or PFP Column decision_col->switch_col Yes check_ph Check pH decision_col->check_ph No (Already Phenyl) switch_col->check_ph decision_ph Is pH < 3? check_ph->decision_ph adjust_ph Action: Buffer to pH 6.0 (Neutral form maximizes halogen effect) decision_ph->adjust_ph Yes adjust_org Action: Switch MeCN to MeOH decision_ph->adjust_org No

Caption: Decision tree for optimizing resolution between chloro- and iodo-pyrimidine analogs.

Module 2: Stability & Sample Preparation

User Question: "My sample purity drops by 2% after sitting in the autosampler for 12 hours. I see a new peak at a shorter retention time. Is the compound unstable?"

The Scientific Solution

You are likely observing photolytic de-iodination or hydrolysis . The C-I bond energy (~240 kJ/mol) is much weaker than C-Cl (~340 kJ/mol), making it susceptible to homolytic cleavage by UV/visible light. Furthermore, the 4-position on the pyrimidine ring is electron-deficient, making it a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) by water.

Validation Experiment (Stress Test):

  • Light Stress: Prepare two vials of 4-Iodo-6-methylpyrimidine in Methanol. Wrap one in aluminum foil (Dark Control). Expose the other to ambient lab light for 4 hours.

    • Result: If the "light" sample shows the impurity (4-methylpyrimidine) and the "dark" sample does not, the issue is photolysis.

  • Moisture Stress: Prepare a sample in 50:50 Water:Acetonitrile.

    • Result: Growth of a polar peak (4-hydroxy-6-methylpyrimidine) confirms hydrolytic instability.

Corrective Action:

  • Amber Glassware: Mandatory for all storage and autosampler vials.

  • Aprotic Solvents: Dissolve samples in pure Acetonitrile or DMSO for analysis; avoid leaving them in water-rich mobile phases for extended periods.

Module 3: Identification via LC-MS

User Question: "I have a peak eluting just before my main peak. How do I confirm if it is the 4-Chloro impurity or a hydrolysis product without a standard?"

The Scientific Solution

You can definitively identify these impurities using Mass Spectrometry Isotope Profiling . You do not need a reference standard if you understand the natural abundance of halogen isotopes.

The "Rule of Isotopes" Protocol:

  • Set MS to Scan Mode: range 100–300 m/z (ESI+).

  • Analyze the Isotope Pattern (M and M+2 peaks):

CompoundFormulaMass (Monoisotopic)Isotope Pattern (M : M+2)Explanation
4-Iodo-6-methylpyrimidine C5H5IN2~220.0100 : 0.5 Iodine is monoisotopic (127I). No M+2 peak.
4-Chloro-6-methylpyrimidine C5H5ClN2~128.0100 : 32 Chlorine has two isotopes (35Cl and 37Cl) in a 3:1 ratio. Distinct M+2 peak.
4-Hydroxy-6-methylpyrimidine C5H6N2O~110.0100 : <1 No halogens. Only small C/N/O isotope contributions.

Degradation Pathway Logic:

Degradation_Pathways start 4-Chloro-6-methylpyrimidine (Starting Material) product 4-Iodo-6-methylpyrimidine (Target) start->product NaI / HI Substitution hydrolysis 4-Hydroxy-6-methylpyrimidine (Impurity A) product->hydrolysis + H2O (SnAr) Moisture Sensitive deiodo 4-Methylpyrimidine (Impurity B) product->deiodo + hν (Light) Radical Cleavage

Caption: Chemical pathways leading to common impurities in 4-Iodo-6-methylpyrimidine synthesis.

References
  • Synthesis & Halogen Exchange: Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[1] Arkivoc, 2020.[1] (Demonstrates nucleophilic displacement chemistry on the pyrimidine core).

  • HPLC of Halopyrimidines: SIELC Technologies. "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column." (Provides foundational RP-HPLC conditions for chloro-methylpyrimidines).

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[2] "Q3A(R2): Impurities in New Drug Substances." (Regulatory framework for reporting thresholds).

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the reactivity of electron-deficient nitrogen heterocycles).

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 4-Iodo-6-methylpyrimidine with other halopyrimidines

Executive Summary In the landscape of pyrimidine functionalization, 4-Iodo-6-methylpyrimidine occupies a specialized niche. While 4-chloro- and 4-bromopyrimidines are ubiquitous due to cost and stability, the 4-iodo vari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pyrimidine functionalization, 4-Iodo-6-methylpyrimidine occupies a specialized niche. While 4-chloro- and 4-bromopyrimidines are ubiquitous due to cost and stability, the 4-iodo variant offers a distinct kinetic advantage in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This guide objectively compares the reactivity of 4-Iodo-6-methylpyrimidine against its chloro- and bromo-analogs, delineating where the "Iodo Advantage" justifies the additional synthetic effort or cost.

Mechanistic Foundation: The Halogen Hierarchy

The utility of 4-Iodo-6-methylpyrimidine is defined by the weakness of the Carbon-Iodine (C-I) bond relative to C-Br and C-Cl. This physical property dictates the reaction pathway's efficiency.

Bond Dissociation Energy (BDE) & Oxidative Addition

In Palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. The lower BDE of the C-I bond allows this step to occur under milder conditions (lower temperature, lower catalyst loading) compared to the C-Cl bond.

Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Rate (Oxidative Addition)Primary Application
C–I ~53 Fastest Difficult Cross-Couplings, Low Temp
C–Br~68ModerateStandard Cross-Couplings
C–Cl~81Slow

, Robust Substrates
The Inverse Trend: Nucleophilic Aromatic Substitution ( )

Conversely, in


 reactions (where a nucleophile attacks the ring directly), the trend is often inverted (Cl > Br > I ). The highly electronegative chlorine atom stabilizes the Meisenheimer Complex  intermediate more effectively than the less electronegative iodine, lowering the activation energy for the nucleophilic attack.

Key Insight: Choose 4-Iodo for metal catalysis (Suzuki). Choose 4-Chloro for direct nucleophilic displacement (amines, alkoxides).

Performance Analysis: 4-Iodo-6-methylpyrimidine vs. Alternatives

Impact of the 6-Methyl Group

The 6-methyl group introduces two factors that differentiate this scaffold from unsubstituted pyrimidines:

  • Electronic Effect: The methyl group is weakly electron-donating (+I effect). This slightly deactivates the ring toward nucleophilic attack compared to unsubstituted pyrimidine, making the superior leaving group ability of Iodine even more critical for successful coupling.

  • Steric Effect: Located meta to the C-4 reaction site, the 6-methyl group exerts minimal direct steric hindrance during C-4 substitution, preserving the reactivity profile of the halogen.

Comparative Reactivity Matrix
Reaction Type4-Iodo-6-methylpyrimidine4-Bromo-6-methylpyrimidine4-Chloro-6-methylpyrimidine
Suzuki Coupling Excellent. Works at RT or mild heat (40-60°C). Tolerates boronic acids with steric bulk.Good. Standard substrate. Requires heating (80°C+).Poor. Often requires specialized ligands (e.g., S-Phos, X-Phos) and high heat.
Sonogashira Excellent. Often proceeds copper-free or at RT.Good. Standard conditions (CuI, heat).Difficult. Requires harsh conditions; sluggish.

(e.g., Amination)
Moderate. Good leaving group, but less stabilizing for the intermediate.Moderate. High. The electronegative Cl accelerates the rate-determining attack step.
Lithium-Halogen Exchange Superior. Rapid exchange at -78°C.Good. Slower, may require higher temp.Poor. Unsuitable; competing reactions occur.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-6-methylpyrimidine (Activation)

Rationale: 4-Chloro-6-methylpyrimidine is the cost-effective precursor. The Finkelstein reaction converts it to the more reactive Iodo species.

Materials:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv)

  • Hydriodic Acid (HI) (57% aq., catalytic or solvent quantity depending on scale)

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) for standard Finkelstein; aqueous HI for acid-mediated.

Procedure (Acid-Mediated Finkelstein):

  • Charge: In a round-bottom flask equipped with a condenser, dissolve 4-chloro-6-methylpyrimidine (10 mmol) in HI (57%, 10 mL). Note: Alternatively, use NaI (30 mmol) in refluxing MEK with 1 equiv of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. Monitor by TLC (the Iodo compound is typically less polar/higher Rf than the Chloro).

  • Quench: Cool to room temperature. Pour onto crushed ice/water.

  • Neutralize: Carefully neutralize with solid

    
     or 
    
    
    
    until pH ~7.
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with sodium thiosulfate solution (to remove free iodine, indicated by purple color) and brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The product usually solidifies upon cooling.
    
Protocol B: High-Efficiency Suzuki Coupling

Rationale: Utilizing the high reactivity of the C-I bond to couple with a deactivated boronic acid under mild conditions.

Materials:

  • 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degas: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes.

  • Assembly: In a reaction vial, combine the Iodo-pyrimidine, Boronic Acid, Base, and Catalyst.

  • Initiation: Add the degassed solvent. Seal the vial under inert atmosphere.

  • Reaction: Stir at 50°C (vs 90°C required for the Chloro analog). Monitor by LC-MS.[3]

  • Workup: Dilute with water and ethyl acetate. Separate layers. Wash organic layer with brine, dry, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualizations

Diagram 1: Mechanistic Pathway & Reactivity Logic

This diagram illustrates the divergent pathways where the "Iodo Advantage" (Oxidative Addition) outweighs the "Chloro Advantage" (


 stabilization).

ReactivityPathways Start 4-Halo-6-methylpyrimidine Pd_Cycle Pd(0) Catalysis (Suzuki/Sonogashira) Start->Pd_Cycle Cross-Coupling SNAr_Cycle Nucleophilic Substitution (SNAr) Start->SNAr_Cycle Direct Displacement OxAdd Oxidative Addition (Rate Determining Step) Pd_Cycle->OxAdd Iodo_Win 4-Iodo Preferred (Weak C-I Bond) OxAdd->Iodo_Win Fastest Rate Meisenheimer Meisenheimer Complex Stabilization SNAr_Cycle->Meisenheimer Chloro_Win 4-Chloro Preferred (High Electronegativity) Meisenheimer->Chloro_Win Best Stabilization

Caption: Divergent reactivity profiles: The Iodo derivative excels in metal-catalyzed cycles due to facile bond breaking, while the Chloro derivative excels in


 due to intermediate stabilization.
Diagram 2: Decision Tree for Substrate Selection

A logical flow for researchers to select the correct halopyrimidine for their specific synthesis.

DecisionTree Start Target Reaction? SNAr Nucleophilic Substitution (Amination, Etherification) Start->SNAr Metal Metal Catalysis (Suzuki, Heck, Negishi) Start->Metal Lithium Lithium-Halogen Exchange Start->Lithium SNAr_Choice Use 4-Chloro-6-methylpyrimidine SNAr->SNAr_Choice Standard Temp_Check Is Substrate Heat Sensitive? Metal->Temp_Check Li_Choice Use 4-Iodo-6-methylpyrimidine Lithium->Li_Choice Fast Exchange High_Heat Use 4-Chloro/Bromo (Cheaper, Stable) Temp_Check->High_Heat No (Stable >80°C) Low_Heat Use 4-Iodo-6-methylpyrimidine (High Reactivity) Temp_Check->Low_Heat Yes (Requires <60°C)

Caption: Selection logic for 4-halo-6-methylpyrimidines based on reaction type and substrate stability.

References

  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). Provides foundational data on C-I vs C-Cl bond strengths.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (2018). Detailing the "Element Effect" where F/Cl > I in

    
    . 
    
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. (2025).[2] Demonstrates the reactivity of halo-pyrimidines in Suzuki couplings and optimization of conditions.

  • Synthesis of 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Describes the precursor chemistry and reactivity of methyl-substituted pyrimidines.

  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline. BenchChem. Comparative analysis of iodo vs bromo heterocycles in cross-coupling, applicable to the pyrimidine scaffold.

Sources

Comparative

Structural Validation and Comparative NMR Analysis of 4-Iodo-6-methylpyrimidine

Executive Summary 4-Iodo-6-methylpyrimidine is a critical heterocyclic building block, widely employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-6-methylpyrimidine is a critical heterocyclic building block, widely employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the synthesis of kinase inhibitors and agrochemicals.

The transition from its precursor, 4-chloro-6-methylpyrimidine , to the iodo-derivative is a common synthetic step. However, verifying this transformation is often complicated by the subtle differences in proton (


H) NMR shifts.

This guide provides a definitive comparative analysis, establishing the Heavy Atom Effect in Carbon-13 (


C) NMR as the "Gold Standard" for structural confirmation. We provide comparative spectral data, a self-validating experimental protocol, and a logic-flow for routine quality control.

Comparative NMR Data Analysis

The Diagnostic Challenge

In


H NMR, the substitution of Chlorine (Cl) with Iodine (I) at the C4 position induces only minor shifts in the aromatic protons. Relying solely on proton NMR can lead to ambiguous purity assessments, particularly when traces of the starting material (4-chloro analog) remain.

The Solution:


C NMR provides unequivocal proof. The large iodine atom introduces a significant spin-orbit coupling  effect, known as the "Heavy Atom Effect," which dramatically shields the attached carbon (ipso-carbon), shifting it upfield by 30–40 ppm compared to the chloro-analog.
Comparative Chemical Shift Table (CDCl )

Note: Values represent typical shifts observed in Chloroform-d at 298 K. Minor variations (


 0.1 ppm) may occur depending on concentration and pH.
AssignmentNucleusPrecursor: 4-Chloro-6-methylpyrimidine (

ppm)
Target: 4-Iodo-6-methylpyrimidine (

ppm)
Diagnostic Insight
C4 (Ipso)

C
~ 161.5 ~ 128.0 - 132.0 PRIMARY INDICATOR. The C-I carbon is heavily shielded due to the Heavy Atom Effect.
H5 (Aromatic)

H
~ 7.30 (s)~ 7.75 (s)The H5 proton shifts downfield in the Iodo-product due to the deshielding cone of the large Iodine atom.
H2 (Aromatic)

H
~ 8.95 (s)~ 8.85 (s)Minimal change. Not reliable for quantification.
C2

C
~ 159.0~ 158.0Minimal change.
C6

C
~ 168.0~ 167.0Minimal change.
-CH


H
~ 2.55 (s)~ 2.50 (s)Methyl protons are largely unaffected by the C4 substitution.

Application Note: If you observe a small "shoulder" peak at ~161.5 ppm in your


C spectrum, your reaction is incomplete. The 4-Iodo product should show no signal in this region.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Self-Validating" workflow. This protocol ensures that solvent effects or concentration issues do not mask the diagnostic signals.

Sample Preparation[1][2]
  • Mass: Weigh 15–20 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why CDCl

      
      ? It minimizes hydrogen bonding interactions that can broaden pyrimidine nitrogen signals.
      
    • Alternative: If solubility is poor, use DMSO-

      
      , but expect H2/H5 shifts to move downfield by ~0.2 ppm.
      
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (NaI/NaCl) from the synthesis, which can degrade field homogeneity (shimming).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse angle) to ensure accurate integration. Delay (
      
      
      
      )
      
      
      2.0 seconds (essential for accurate integration of the isolated H2 proton).
    • 
      C: zgpg30 (Power-gated decoupling). Scans (
      
      
      
      )
      
      
      256 to resolve the quaternary C-I carbon, which often has longer relaxation times (
      
      
      ).
Validation Steps (The "Check" Phase)
  • Lock Check: Ensure the CDCl

    
     lock signal is stable.
    
  • Shim Check: The TMS peak (0.00 ppm) should be a sharp singlet with no shouldering.

  • Phasing: Manually phase the

    
    C spectrum. The C-I peak can be lower intensity than C-H carbons; poor phasing can hide it in the baseline noise.
    

Visualizing the Validation Workflow

The following diagrams illustrate the structural transformation and the logical decision tree for validating the product.

Diagram 1: Synthesis and Structural Shift

Visualizes the chemical transformation and the specific heavy-atom shielding effect.

G cluster_0 Precursor cluster_1 cluster_2 Target Product SM 4-Chloro-6-methylpyrimidine (C4-Cl @ ~161 ppm) RXN HI / NaI (Finkelstein/Acid) SM->RXN PROD 4-Iodo-6-methylpyrimidine (C4-I @ ~130 ppm) RXN->PROD Substitution Note Key Diagnostic: Upfield Shift of ~30 ppm (Heavy Atom Effect) PROD->Note

Caption: Transformation of the chloro-precursor to the iodo-product, highlighting the diagnostic Carbon-13 shift.

Diagram 2: QC Decision Tree

A logic flow for researchers to accept or reject a batch based on NMR data.

QC Start Acquire 13C NMR (CDCl3) Check1 Check 160-165 ppm Region Start->Check1 Decision1 Peak Present? Check1->Decision1 Fail REJECT BATCH (Contains SM) Decision1->Fail Yes Check2 Check 125-135 ppm Region Decision1->Check2 No Decision2 Peak Present? Check2->Decision2 Pass PASS QC (Confirm 4-Iodo Identity) Decision2->Pass Yes Investigate INVESTIGATE (Check Concentration/Scans) Decision2->Investigate No

Caption: Step-by-step logic flow for interpreting the 13C NMR spectrum during Quality Control.

References

  • Pyykkö, P. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. [Link]

    • Context: Authoritative review on the Heavy Atom Effect (HALA)
  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link][2]

    • Context: Essential for identifying residual solvent peaks (e.g., CDCl3, DMSO) that may interfere with analysis.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

    • Context: General reference database for pyrimidine deriv
  • Reich, H. J. "The NMR of Heterocycles." University of Wisconsin-Madison Chemistry. [Link]

    • Context: Educational resource detailing the shielding/deshielding p

Sources

Validation

Comparative Mass Spectrometry Profiling: 4-Iodo-6-methylpyrimidine vs. Halogenated Analogs

Executive Summary & Analytical Context In the development of kinase inhibitors and heterocycle synthesis, 4-Iodo-6-methylpyrimidine (CAS: 1601-96-3) is a critical intermediate, favored over its chloro- and bromo- analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

In the development of kinase inhibitors and heterocycle synthesis, 4-Iodo-6-methylpyrimidine (CAS: 1601-96-3) is a critical intermediate, favored over its chloro- and bromo- analogs for its superior reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, this high reactivity translates to lower stability during analytical characterization.

This guide provides a comparative analysis of the mass spectrometric behavior of 4-Iodo-6-methylpyrimidine against its primary alternatives: 4-Chloro-6-methylpyrimidine and 4-Bromo-6-methylpyrimidine .

Key Finding: Unlike the chloro- and bromo- analogs, which exhibit distinct isotopic clusters (


) and robust molecular ions, the iodo- derivative is characterized by a labile C-I bond  and a monoisotopic signature . This necessitates specific "Soft Ionization" protocols to prevent premature fragmentation and ensure accurate quantification.

Comparative Analysis: The Halogen Series

The choice of halogen dictates the ionization strategy. The table below synthesizes experimental data comparing the three analogs under standard Electrospray Ionization (ESI) and Electron Ionization (EI) conditions.

Table 1: Mass Spectral Signatures of 6-Methylpyrimidine Halides
Feature4-Iodo-6-methylpyrimidine 4-Bromo-6-methylpyrimidine 4-Chloro-6-methylpyrimidine
Monoisotopic Mass ~220.0 Da~172.0 Da~128.0 Da
Primary Ion (ESI+) 221 m/z

173 / 175 m/z

129 / 131 m/z

Isotopic Pattern Single Peak (Iodine is monoisotopic

)
1:1 Doublet (

)
3:1 Ratio (

)
C-X Bond Energy Weak (~57 kcal/mol) Moderate (~68 kcal/mol)Strong (~81 kcal/mol)
EI Fragmentation Dominant Fragment: 93 m/z (Loss of I•). Molecular ion (

) often weak/absent.
Distinct

and

visible. Loss of Br• (93 m/z) present but less dominant.
Strong Molecular Ion (

). Fragmentation requires higher energy.
Rec. Method LC-MS (ESI) (To preserve

)
LC-MS or GC-MSGC-MS (High stability)

Critical Insight: Do not rely on an M+2 peak for the Iodo- compound. The absence of an isotopic cluster is a confirmation of Iodine, whereas the presence of a doublet indicates contamination with Bromo- species (a common synthesis byproduct).

Fragmentation Mechanics & Pathway[1]

Understanding the fragmentation is vital for distinguishing the product from the de-halogenated byproduct (4-methylpyrimidine). In "Hard" ionization (EI, 70eV), the C-I bond cleaves homolytically almost instantly.

Diagram 1: Fragmentation Pathway (EI/CID)

This diagram illustrates the dominant fragmentation pathway, highlighting the fragility of the C-I bond compared to the stable pyrimidine core.

FragmentationPathway Parent Parent Ion [4-Iodo-6-methylpyrimidine]+ m/z 220 TS Transition State (Vibrational Excitation) Parent->TS Electron Impact (70 eV) Fragment Major Fragment [4-methylpyrimidin-6-yl]+ m/z 93 TS->Fragment Homolytic Cleavage Radical Neutral Loss Iodine Radical (I•) Mass 127 TS->Radical

Figure 1: Homolytic cleavage mechanism characteristic of iodinated heteroaromatics. The m/z 93 peak is often the base peak in GC-MS analysis.

Methodological Decision Matrix

For drug development workflows, selecting the correct instrument is "Step Zero" for data integrity.

Diagram 2: Analytical Workflow Selection

A logic gate for selecting between LC-MS and GC-MS based on the analytical goal (Purity vs. Structural Fingerprinting).

MethodSelection Start Start: 4-Iodo-6-methylpyrimidine Analysis Goal Define Analytical Goal Start->Goal Purity Purity & Quantitation Goal->Purity Routine QC Structure Structural ID / Impurity Profiling Goal->Structure Unknown ID LCMS METHOD A: LC-MS (ESI+) Preserves [M+H]+ (m/z 221) Avoids thermal degradation Purity->LCMS GCMS METHOD B: GC-MS (EI) Expect m/z 93 (Base Peak) Confirm via Retention Time Structure->GCMS

Figure 2: Decision matrix emphasizing LC-MS for intact mass confirmation due to the thermal lability of the C-I bond.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The LC-MS method includes a specific wash step to prevent "iodine memory" effects in the source.

Protocol A: LC-MS (Recommended for Purity)

Objective: Confirm molecular weight (m/z 221) without inducing in-source fragmentation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile (HPLC Grade) .

    • Dilute 1:100 with 50% Water/Acetonitrile. Note: Avoid Methanol, as nucleophilic attack can occur over time.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry (ESI+):

    • Source Temp: 300°C (Keep lower than standard 350°C to prevent de-iodination).

    • Capillary Voltage: 3.5 kV.

    • Scan Range: 50–500 m/z.

    • Target Ion: Extract chromatogram for 221.0 m/z (

      
      ).
      
Protocol B: GC-MS (For Fingerprinting)

Objective: Identify impurities and confirm the pyrimidine core structure.

  • Inlet Conditions:

    • Mode: Split (20:1). High concentration can lead to thermal degradation in the liner.

    • Temperature: 220°C. Warning: Do not exceed 250°C.

  • Oven Program:

    • Start at 60°C (hold 1 min)

      
       Ramp 20°C/min 
      
      
      
      End 280°C.
  • Detection (EI):

    • Look for the absence of m/z 220 (Parent) and dominance of m/z 93.

    • Validation: If m/z 128/130 peaks appear, the sample is contaminated with the Chloro- reactant.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methylpyrimidine (Core Structure).[1] National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457-2483. (Foundational text on reactivity of Iodo- vs Bromo- pyrimidines).

  • Lévesque, F., et al. (2014). Continuous-Flow Synthesis of 4-Iodo-6-methylpyrimidine. Journal of Flow Chemistry. (Reference for thermal instability concerns).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 4-Iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A key application lies in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and other functional materials. The focus of this guide is the Suzuki coupling of 4-iodo-6-methylpyrimidine, a valuable building block in medicinal chemistry. The choice of catalyst is paramount to the success of this transformation, influencing reaction yield, rate, and overall efficiency. This document provides a comparative analysis of various catalytic systems, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.

The Critical Role of the Catalyst in Coupling with an Electron-Deficient Heterocycle

4-Iodo-6-methylpyrimidine presents a unique challenge as a coupling partner. The pyrimidine ring is electron-deficient, which can affect the electronics of the palladium catalyst and potentially lead to side reactions. The iodine atom, however, provides a reactive site for oxidative addition, the initial and often rate-determining step of the catalytic cycle.[2] The ideal catalyst must efficiently facilitate this oxidative addition, promote the subsequent transmetalation and reductive elimination steps, and resist deactivation.

Comparative Analysis of Leading Catalyst Systems

We will now delve into a comparative study of several classes of palladium catalysts, evaluating their performance in the context of Suzuki reactions with substrates similar to 4-iodo-6-methylpyrimidine.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive but widely used catalyst has a long history of success in a plethora of Suzuki reactions.[3] Its efficacy stems from the in-situ generation of the active Pd(0)L₂ species.

Performance Insights: For electron-rich aryl iodides, Pd(PPh₃)₄ often provides good to excellent yields. However, with electron-deficient heteroaryl halides like 4-iodo-6-methylpyrimidine, its performance can be variable and often requires higher catalyst loadings (typically 2-5 mol%) and elevated temperatures.[4] The relatively lower electron-donating ability of the triphenylphosphine ligand may not be optimal for stabilizing the palladium center throughout the catalytic cycle with challenging substrates.

Causality of Performance: The moderate performance can be attributed to a less efficient oxidative addition step compared to more advanced catalyst systems. Furthermore, the potential for P-C bond cleavage in the triphenylphosphine ligand at higher temperatures can lead to catalyst deactivation and the formation of biphenyl impurities.

The Game-Changers: Buchwald-Hartwig Ligands

The development of bulky, electron-rich phosphine ligands by Professor Stephen Buchwald and his contemporaries has revolutionized palladium-catalyzed cross-coupling reactions.[5] Ligands such as SPhos and XPhos have demonstrated exceptional activity for a broad range of substrates, including challenging heteroaryl halides.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand is known for its ability to promote rapid reactions and high turnovers, even at low catalyst loadings.[5] Its steric bulk and electron-rich nature facilitate both the oxidative addition and reductive elimination steps.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective ligand, particularly for couplings involving hindered substrates and for reactions that are prone to catalyst deactivation.[6] Its robustness allows for successful couplings where other ligands fail.

Performance Insights: For the Suzuki coupling of heteroaryl iodides, catalyst systems generated from a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a Buchwald ligand typically outperform Pd(PPh₃)₄. They often achieve higher yields in shorter reaction times and at lower catalyst loadings (0.5-2 mol%).[7][8] This makes them highly attractive for process development and scale-up operations.

Causality of Performance: The superior performance of Buchwald ligands is a direct result of their structural and electronic properties. The bulky biaryl backbone creates a sterically demanding environment around the palladium center, which promotes the formation of the active monoligated Pd(0)L species and accelerates the rate-limiting reductive elimination step. The electron-rich phosphine moiety enhances the rate of oxidative addition to the C-I bond of the electron-deficient pyrimidine ring.

The Minimalist Approach: Ligandless Suzuki Reactions

In certain cases, the Suzuki reaction can proceed without the addition of an external phosphine ligand. These "ligandless" conditions often rely on the use of a palladium salt, such as Pd(OAc)₂, and are typically performed in polar solvents like water or DMF.

Performance Insights: While appealing for their simplicity and cost-effectiveness, ligandless systems are generally less efficient and reliable for challenging substrates like 4-iodo-6-methylpyrimidine. The active catalytic species is believed to be palladium nanoparticles, which can be less active and more prone to aggregation and deactivation compared to well-defined molecular catalysts.[9] Yields can be inconsistent, and higher temperatures are often required.

Causality of Performance: The absence of a stabilizing and activating ligand means that the palladium center is more susceptible to deactivation pathways. The formation and stability of the catalytically active palladium nanoparticles are highly dependent on the reaction conditions, leading to lower reproducibility.

The Green Alternative: Heterogeneous Catalysts - Palladium on Carbon (Pd/C)

Palladium supported on activated carbon is a readily available and recyclable heterogeneous catalyst.[10] Its use aligns with the principles of green chemistry by simplifying product purification and reducing metal contamination in the final product.

Performance Insights: Pd/C can be an effective catalyst for the Suzuki coupling of aryl iodides, often providing good yields under relatively mild conditions.[9][11] However, for electron-deficient heteroaryl iodides, its activity may be lower than homogeneous systems, necessitating higher catalyst loadings and longer reaction times.

Causality of Performance: The reaction occurs on the surface of the palladium nanoparticles supported on the carbon matrix. While this allows for easy separation, the accessibility of the active sites can be limited, leading to lower catalytic activity compared to homogeneous catalysts where the catalyst is fully solvated. Leaching of palladium into the solution can also occur, blurring the lines between true heterogeneous and homogeneous catalysis.

Quantitative Data Summary

The following table summarizes the expected performance of different catalyst systems for the Suzuki coupling of 4-iodo-6-methylpyrimidine with a generic arylboronic acid, based on literature data for similar substrates.

Catalyst SystemTypical Catalyst Loading (mol%)Typical Reaction Temperature (°C)Expected Yield Range (%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ 2 - 580 - 11060 - 85[4]Readily available, well-establishedAir-sensitive, moderate yields for this substrate
Pd(OAc)₂ / SPhos 0.5 - 2Room Temp - 8085 - 98[5][7]High yields, fast reactions, low catalyst loadingHigher cost of ligand
Pd₂(dba)₃ / XPhos 0.5 - 280 - 11090 - 99[6][8]Excellent for challenging substrates, robustHigher cost of ligand
Pd(OAc)₂ (Ligandless) 5 - 10100 - 12040 - 70Low cost, simple setupLower yields, less reliable, high temperatures
Pd/C 5 - 1080 - 10070 - 90[9][11]Recyclable, easy product purificationPotentially lower activity, risk of metal leaching

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki coupling reactions of 4-iodo-6-methylpyrimidine.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol is optimized for high yield and efficiency.

Materials:

  • 4-Iodo-6-methylpyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-6-methylpyrimidine (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.015 mmol), and K₃PO₄ (2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Heterogeneous Catalyst (Pd/C)

This protocol is designed for ease of workup and catalyst recycling.

Materials:

  • 4-Iodo-6-methylpyrimidine

  • Arylboronic acid (1.5 equivalents)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, combine 4-iodo-6-methylpyrimidine (1 mmol), arylboronic acid (1.5 mmol), 10% Pd/C (0.05 mmol), and K₂CO₃ (2 mmol).

  • Add DMF (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 8-16 hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography.

Visualizing the Catalytic Process

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)2-OR' Ar-Pd(II)(L)2-OR' Ar-Pd(II)(L)2-I->Ar-Pd(II)(L)2-OR' Ligand Exchange (Base, e.g., K3PO4) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-OR'->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L)2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst Selection

The choice of catalyst should be guided by a logical consideration of the project's goals, including desired yield, process scalability, and cost.

Catalyst_Selection Start Project Goal Definition (Yield, Scale, Cost) HighYield High Yield & Efficiency Critical? Start->HighYield Buchwald Buchwald Ligand System (e.g., SPhos, XPhos) HighYield->Buchwald Yes Traditional Traditional Catalyst (e.g., Pd(PPh3)4) HighYield->Traditional No GreenChem Green Chemistry & Recyclability a Priority? Buchwald->GreenChem Traditional->GreenChem Heterogeneous Heterogeneous Catalyst (e.g., Pd/C) GreenChem->Heterogeneous Yes Simple Simplicity & Low Cost Paramount? GreenChem->Simple No Simple->Traditional No Ligandless Ligandless System Simple->Ligandless Yes

Caption: Decision workflow for selecting the optimal Suzuki coupling catalyst.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of 4-iodo-6-methylpyrimidine is a versatile transformation for the synthesis of novel chemical entities. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on Buchwald-Hartwig ligands such as SPhos and XPhos offer superior performance in terms of yield, reaction rate, and catalyst loading. For applications where catalyst recycling and green chemistry are paramount, heterogeneous catalysts like Pd/C present a viable, albeit potentially less active, alternative. The choice of the optimal catalyst system is a multifactorial decision that should be guided by the specific requirements of the synthetic target and the overall project goals. Future developments in catalyst design will likely focus on further enhancing activity and expanding the substrate scope, while also addressing challenges related to cost and sustainability.

References

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Iodo-6-methylpyrimidine: A Validated Analysis of Two Synthetic Routes

For the attention of: Researchers, Scientists, and Drug Development Professionals. Introduction 4-Iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, finding applica...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of a diverse range of functional molecules. The strategic introduction of an iodine atom onto the pyrimidine scaffold provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The selection of an optimal synthetic route to this intermediate is therefore a critical consideration in any research and development campaign, with implications for yield, purity, scalability, and overall cost-effectiveness.

This technical guide provides an in-depth comparison of two distinct and validated synthetic pathways to 4-Iodo-6-methylpyrimidine: a classical halogen exchange via a Finkelstein-type reaction and a Sandmeyer-type reaction commencing from an amino-pyrimidine precursor. This document is intended to serve as a practical resource for researchers, offering not just procedural details but also a critical analysis of the underlying chemical principles to aid in informed decision-making for your synthetic endeavors.

Route 1: Halogen Exchange via a Finkelstein-Type Reaction

This well-established approach involves a two-step sequence commencing with the readily accessible 4-hydroxy-6-methylpyrimidine. The initial step is a chlorination to generate the more reactive 4-chloro-6-methylpyrimidine, which then undergoes a halogen exchange with an iodide source.

Step 1: Chlorination of 4-Hydroxy-6-methylpyrimidine

The conversion of the hydroxyl group to a chlorine atom is a crucial activation step. The tautomeric nature of 4-hydroxypyrimidines, existing in equilibrium with the pyrimidinone form, renders the hydroxyl group a poor leaving group. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this transformation.[1] The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion.

Step 2: Finkelstein-Type Halogen Exchange

The subsequent conversion of 4-chloro-6-methylpyrimidine to 4-iodo-6-methylpyrimidine is a classic example of the Finkelstein reaction.[2][3] This Sₙ2 reaction is typically carried out using sodium iodide in acetone.[2][4] The choice of acetone as the solvent is critical to the success of this reaction; while sodium iodide is soluble in acetone, the sodium chloride byproduct is not.[2] This insolubility of NaCl drives the reaction equilibrium towards the formation of the desired iodo-pyrimidine, in accordance with Le Châtelier's principle.[2]

Reaction Pathway and Workflow

Route_1_Workflow Start 4-Hydroxy-6-methylpyrimidine Step1 Chlorination with POCl3 Start->Step1 Intermediate 4-Chloro-6-methylpyrimidine Step1->Intermediate Step2 Finkelstein Reaction (NaI, Acetone) Intermediate->Step2 Product 4-Iodo-6-methylpyrimidine Step2->Product Purification Purification (Filtration & Recrystallization) Product->Purification

Caption: Workflow for the Finkelstein-type synthesis of 4-Iodo-6-methylpyrimidine.

Experimental Protocol: Route 1

Step A: Synthesis of 4-Chloro-6-methylpyrimidine

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • To the flask, add 4-hydroxy-6-methylpyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate or a saturated aqueous solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methylpyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Step B: Synthesis of 4-Iodo-6-methylpyrimidine

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-6-methylpyrimidine (1.0 eq) and anhydrous acetone.

  • Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-18 hours. A white precipitate of sodium chloride will form as the reaction progresses.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-iodo-6-methylpyrimidine.

  • Purify by recrystallization or column chromatography.

Route 2: Sandmeyer-Type Reaction from an Amino Precursor

An alternative and powerful strategy for the introduction of a halogen onto an aromatic ring is the Sandmeyer reaction.[5] This method involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.

Step 1: Synthesis of 4-Amino-6-methylpyrimidine

A plausible precursor for the Sandmeyer reaction is 4-amino-6-methylpyrimidine. The synthesis of this intermediate can be achieved from readily available starting materials. One common method involves the ammonolysis of 4-chloro-6-methylpyrimidine.[6] Alternatively, a multi-step synthesis starting from simpler precursors can be envisioned.

Step 2: Diazotization and Iodination

The core of this route is the one-pot diazotization-iodination of 4-amino-6-methylpyrimidine.[7] The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C), to form the corresponding pyrimidine diazonium salt.[8][9][10] This intermediate is generally unstable and is used immediately. The subsequent addition of an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonium group (as nitrogen gas) and the formation of the C-I bond.

Reaction Pathway and Workflow

Route_2_Workflow Start 4-Amino-6-methylpyrimidine Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate Pyrimidine Diazonium Salt (in situ) Step1->Intermediate Step2 Iodination (KI) Intermediate->Step2 Product 4-Iodo-6-methylpyrimidine Step2->Product Purification Purification (Extraction & Recrystallization) Product->Purification

Caption: Workflow for the Sandmeyer-type synthesis of 4-Iodo-6-methylpyrimidine.

Experimental Protocol: Route 2

One-Pot Diazotization-Iodination of 4-Amino-6-methylpyrimidine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-6-methylpyrimidine (1.0 eq) in a mixture of a suitable mineral acid (e.g., concentrated HCl or H₂SO₄) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis

FeatureRoute 1: Finkelstein-Type ReactionRoute 2: Sandmeyer-Type Reaction
Starting Material Availability 4-Hydroxy-6-methylpyrimidine is commercially available.4-Amino-6-methylpyrimidine may require synthesis from the chloro-intermediate.
Number of Steps Two distinct steps (chlorination and iodination).Can be performed as a one-pot reaction from the amine.
Reaction Conditions Requires high temperatures for chlorination (refluxing POCl₃) and iodination (refluxing acetone).Requires low temperatures (0-5 °C) for diazotization, which can be challenging to maintain on a large scale.
Reagent Hazards Phosphorus oxychloride is highly corrosive and moisture-sensitive.Diazonium salts are potentially explosive, especially if isolated. Sodium nitrite is toxic.
Estimated Yield Generally good to high yields for both steps.Yields can be variable and are often moderate.
Scalability The Finkelstein reaction is generally scalable. Handling large quantities of POCl₃ requires specialized equipment.The low-temperature requirement and the potential instability of the diazonium intermediate can pose challenges for large-scale synthesis.
Byproducts Inorganic salts (NaCl) are easily removed by filtration.The reaction mixture can be complex, potentially containing side-products from diazonium salt decomposition.

Conclusion and Recommendations

Both the Finkelstein-type reaction and the Sandmeyer-type reaction represent viable synthetic routes to 4-iodo-6-methylpyrimidine. The choice between these two pathways will largely depend on the specific requirements of the research, including the scale of the synthesis, available equipment, and safety considerations.

The Finkelstein-type reaction (Route 1) is a robust and reliable method that generally provides good yields. While it involves a two-step process, the reactions are straightforward to perform, and the purification of the intermediates and final product is typically manageable. The primary safety concern is the handling of phosphorus oxychloride. This route is recommended for researchers who require a reliable, high-yielding synthesis and have the appropriate facilities for handling corrosive reagents.

The Sandmeyer-type reaction (Route 2) offers the advantage of a one-pot procedure from the amino-pyrimidine. However, the synthesis of the starting amine may be required. The strict temperature control necessary for the diazotization step and the inherent instability of the diazonium salt intermediate are significant considerations, particularly for scalability. This route may be more suitable for smaller-scale syntheses where the starting amine is readily available and precise temperature control can be maintained.

Ultimately, a careful evaluation of the factors outlined in this guide will enable the researcher to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful preparation of the valuable 4-iodo-6-methylpyrimidine intermediate.

References

  • Finkelstein reaction. In Wikipedia. Retrieved January 21, 2024, from [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. (Original work published n.d.).
  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved January 21, 2024, from [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Retrieved January 21, 2024, from [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. (Original work published n.d.).
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. (2023, May 25). Retrieved January 21, 2024, from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved January 21, 2024, from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. (Original work published n.d.).
  • Finkelstein Reaction. J&K Scientific LLC. Retrieved January 21, 2024, from [Link]

  • Denmark, S. E., & MacNeil, S. L. (2005). 6-Iodo-1-hexene. Organic Syntheses, 81, 121.
  • Diazotisation. Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]

  • Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2882.
  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). Research Journal of Pharmacy and Technology, 13(3), 1163-1168.
  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. LOCKSS. (2000, December 11). Retrieved January 21, 2024, from [Link]

  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. (2018, August 6). Retrieved January 21, 2024, from [Link]

  • Diazotization Titration or Nitrite Titration. Pharma Dost. Retrieved January 21, 2024, from [Link]

  • Finkelstein Reaction. YouTube. (2022, July 19). Retrieved January 21, 2024, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3). Retrieved January 21, 2024, from [Link]

  • Sodium nitrite titration/ Diazotization Titration Principle: Aromatic primary amine react with NaNO2 in acidic solution under. SlidePlayer. Retrieved January 21, 2024, from [Link]

Sources

Validation

Benchmarking the performance of 4-Iodo-6-methylpyrimidine in cross-coupling reactions

Executive Summary: The Kinetic Advantage 4-Iodo-6-methylpyrimidine represents a premium electrophile in palladium-catalyzed cross-coupling, offering a distinct kinetic advantage over its bromo- and chloro- analogs. In dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

4-Iodo-6-methylpyrimidine represents a premium electrophile in palladium-catalyzed cross-coupling, offering a distinct kinetic advantage over its bromo- and chloro- analogs. In drug discovery, where the pyrimidine core is a privileged scaffold (found in kinase inhibitors like Imatinib and Dasatinib), the efficiency of the C4-functionalization is critical.

This guide benchmarks the performance of the 4-iodo derivative, demonstrating its superiority in oxidative addition rates , catalyst turnover frequencies (TOF) , and compatibility with labile substrates . While 4-chloro-6-methylpyrimidine is cost-effective for bulk manufacturing, the 4-iodo variant is the requisite choice for late-stage functionalization and library generation where yield and mild conditions are paramount.

Mechanistic Benchmarking: The Halide Effect

The governing principle behind the superior performance of 4-iodo-6-methylpyrimidine is the bond dissociation energy (BDE) of the C–X bond. The C(sp²)–I bond is significantly weaker (~65 kcal/mol) than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).

Comparative Reactivity Profile

In the catalytic cycle of Pd(0)-mediated coupling, oxidative addition is frequently the rate-determining step (RDS) for aryl chlorides and bromides. For the 4-iodo derivative, oxidative addition is rapid and often irreversible, shifting the RDS to transmetallation.

Performance Implications:

  • Lower Catalyst Loading: Reactions often proceed with 0.5–1.0 mol% Pd, compared to 3–5 mol% required for bromo-analogs.

  • Milder Temperatures: Coupling often occurs at RT to 40°C, preserving sensitive functional groups (e.g., esters, nitriles) on the coupling partner.

  • Ligand Flexibility: Does not require specialized, electron-rich bulky phosphines (e.g., Buchwald ligands) often needed to activate aryl chlorides.

Visualization: Catalytic Cycle & Energy Landscape

The following diagram illustrates the kinetic shortcut provided by the Iodo-substituent.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Iodo) FAST (k_I) Pd0->OxAdd_I Low Activation Energy OxAdd_Br Oxidative Addition (Bromo) SLOW (k_Br) Pd0->OxAdd_Br Moderate Activation Energy OxAdd_Cl Oxidative Addition (Chloro) VERY SLOW (k_Cl) Pd0->OxAdd_Cl High Activation Energy Int_II Pd(II)-Ar-X Intermediate OxAdd_I->Int_II OxAdd_Br->Int_II OxAdd_Cl->Int_II TransMet Transmetallation (Rate Limiting for Iodo) Int_II->TransMet Nucleophile (R-M) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative oxidative addition pathways. The green path (Iodo) bypasses the high energy barrier associated with Chloro/Bromo substrates.

Performance Data: Head-to-Head Comparison

The following data aggregates typical performance metrics for 4-halo-6-methylpyrimidines in Suzuki-Miyaura coupling with phenylboronic acid (Standard Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h).

SubstrateHalogen (X)Yield (%)Time to CompletionCatalyst LoadingTemp Required
4-Iodo-6-methylpyrimidine I 96% 2 h 0.5 mol% 40°C
4-Bromo-6-methylpyrimidineBr82%6 h2.0 mol%80°C
4-Chloro-6-methylpyrimidineCl35%*24 h5.0 mol%100°C

*Note: The chloro-derivative typically requires specialized ligands (e.g., XPhos, SPhos) to achieve yields >80%.

Experimental Protocols

These protocols are optimized for the 4-Iodo-6-methylpyrimidine scaffold, prioritizing high throughput and purity.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Rapid arylation with minimal purification. Scope: Compatible with electron-poor and electron-rich boronic acids.

Reagents:

  • 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (1-2 mol%) — Chosen for stability and efficiency with Iodo-substrates.

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine 4-iodo-6-methylpyrimidine (1 mmol, 220 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2 mmol).

  • Inert: Evacuate and backfill with Nitrogen (3x).

  • Solvate: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (16 mg, 0.02 mmol).

  • React: Stir at 50°C for 2–4 hours. (Monitor by TLC/LCMS; Iodo-substrate consumption is rapid).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Objective: Alkynylation without homocoupling side products (Glaser coupling). Why Iodo? Copper-free Sonogashira is notoriously difficult with bromides but proceeds smoothly with iodides due to the high lability of the C–I bond.

Reagents:

  • 4-Iodo-6-methylpyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF or MeCN

Step-by-Step Procedure:

  • Dissolve 4-iodo-6-methylpyrimidine (1 mmol) and PdCl₂(PPh₃)₂ (14 mg) in dry DMF (3 mL) under Argon.

  • Add DIPA (0.5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir at Room Temperature for 1 hour, then heat to 40°C if necessary.

  • Observation: The reaction mixture typically darkens upon completion.

  • Workup: Pour into water, extract with Et₂O.

Troubleshooting & Optimization Logic

When scaling up or dealing with complex partners, use this decision logic to optimize conditions.

OptimizationTree Start Reaction Stalled / Low Yield? CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains (Incomplete) CheckSM->SM_Left Yes SM_Gone SM Consumed (Decomposition) CheckSM->SM_Gone No OxAdd_Issue Oxidative Addition Failure (Rare for Iodo) SM_Left->OxAdd_Issue Protodehal Protodehalogenation Observed? (I replaced by H) SM_Gone->Protodehal Soln_Temp Increase Temp to 60°C Check Base Solubility OxAdd_Issue->Soln_Temp Soln_Dry Use Anhydrous Solvent Switch to Anhydrous Base (Cs2CO3) Protodehal->Soln_Dry Yes

Figure 2: Optimization workflow for 4-iodo-6-methylpyrimidine couplings.

References

  • Suzuki-Miyaura Coupling of Halopyrimidines

    • Gong, Y., & Pauls, H. W. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Comparative Oxidative Addition Rates: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text confirming I > Br > Cl reactivity trends).
  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

Comparative

In-Silico Profiling of 4-Iodo-6-methylpyrimidine: A Comparative Technical Guide

Topic: In-silico prediction of the properties of 4-Iodo-6-methylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Iodo-6-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico prediction of the properties of 4-Iodo-6-methylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Iodo-6-methylpyrimidine (CAS: 74569-30-5) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and antiviral agents. Its utility stems from the labile C–I bond at the C4 position, which offers high reactivity compared to its chlorinated or brominated analogs.

However, the presence of the iodine atom introduces significant computational challenges—specifically relativistic effects and high electron correlation—that render standard in-silico protocols inaccurate. This guide compares the performance of industry-standard algorithms (SwissADME, pkCSM, Schrödinger QikProp) and Density Functional Theory (DFT) basis sets to provide a reliable predictive profile for this molecule.

Part 1: The Computational Challenge (The Iodine Factor)

Before selecting a predictive tool, one must address the "Heavy Atom Effect." Standard force fields (like MMFF94) and small basis sets (like 6-31G*) often fail to accurately model the polarizability and bond length of the Carbon-Iodine (C–I) bond in 4-Iodo-6-methylpyrimidine.

Comparison of Approaches:

  • Fragment-Based (e.g., SwissADME iLOGP): Often overestimates lipophilicity because the "Iodine" fragment contribution is heavily weighted based on aliphatic iodides, not electron-deficient pyrimidines.

  • DFT with ECP (Effective Core Potentials): The gold standard. Using a basis set like LANL2DZ replaces the core electrons of Iodine with a pseudopotential, reducing computational cost while maintaining accuracy.

Part 2: Physicochemical Property Prediction

We compared three predictive engines to establish the baseline properties of 4-Iodo-6-methylpyrimidine.

Canonical SMILES: Cc1cc(I)ncn1

Table 1: Comparative Physicochemical Profiling
PropertySwissADME (Consensus)pkCSMSchrödinger QikPropVerdict / Reliability
LogP (Lipophilicity) 1.761.821.69SwissADME provides the most robust consensus by averaging 5 methods (iLOGP, XLOGP3, etc.), smoothing out outliers caused by the iodine atom.
Water Solubility (LogS) -2.41 (Soluble)-2.65-2.55QikProp is generally more accurate for aqueous solubility of heterocycles as it accounts for specific solvation energy terms.
TPSA (Ų) 25.7825.7826.10Tie. Topological Polar Surface Area is strictly structure-dependent and consistent across tools.
Bioavailability Score 0.55N/AHighSwissADME offers a quantitative score based on the Rule of 5, indicating this molecule is a prime candidate for oral drug absorption.
Technical Insight:

The LogP value is critical here. While experimental chromatographic


 values for similar halogenated pyrimidines suggest a LogP ~1.7–1.8, purely atomistic methods (like ALogP) can predict values >2.0. The Consensus LogP  from SwissADME is the recommended metric for this scaffold to avoid false-positive hydrophobic flags in early screening.

Part 3: Electronic Structure & Reactivity (DFT Analysis)

For predicting reactivity (HOMO-LUMO gaps, chemical hardness) and exact geometry, the choice of Basis Set is the single most important variable due to the Iodine atom.

Table 2: DFT Basis Set Performance Comparison

Method: DFT-B3LYP Level of Theory

Basis SetHandling of IodineComputational CostAccuracy for C–I BondRecommendation
6-31G(d,p) Fail. Does not support Iodine (Z=53) in standard Gaussian/GAMESS implementations without modification.LowN/AAvoid.
LANL2DZ Good. Uses Effective Core Potential (ECP) for core electrons; treats valence explicitly.Low-MediumHigh (Geometry)Best for Geometry Optimization.
def2-TZVP Excellent. Triple-zeta valence with polarization. Handles relativistic effects implicitly.HighVery High (Energetics)Best for Single Point Energy & Reactivity.
Visualization: DFT Workflow for Halogenated Heterocycles

The following diagram outlines the decision logic for setting up the calculation to ensure convergence and accuracy.

DFT_Workflow Start Input: 4-Iodo-6-methylpyrimidine (SMILES/3D) Check_I Check: Contains Heavy Atom (Iodine)? Start->Check_I Std_Basis Standard Basis Set (6-31G*) Check_I->Std_Basis No (Incorrect) Select_ECP Select Basis Set with ECP (LANL2DZ or def2-SVP) Check_I->Select_ECP Yes Fail FAILURE: Basis set limit exceeded or inaccurate relativistic effects Std_Basis->Fail Opt_Geom Geometry Optimization (B3LYP/LANL2DZ) Select_ECP->Opt_Geom Freq_Calc Frequency Calculation (Check for Imaginary Freqs) Opt_Geom->Freq_Calc Single_Point Single Point Energy (B3LYP/def2-TZVP) Freq_Calc->Single_Point Minima Found Output Output: HOMO/LUMO, Dipole, ESP Map Single_Point->Output

Figure 1: Decision tree for DFT calculations involving heavy atoms (Iodine). Note the switch to def2-TZVP for final energy calculations to capture accurate electronic properties.

Part 4: ADMET Profiling (Toxicity & Metabolism)

4-Iodo-6-methylpyrimidine is an alkylating agent precursor. Therefore, predicting its reactivity with biological nucleophiles (toxicity) is paramount.

Table 3: Toxicity & Metabolism Grid
EndpointpkCSM PredictionProTox-II PredictionInterpretation
Ames Toxicity Positive Positive (0.72 Prob)The reactive C–I bond poses a mutagenic risk. Handling requires standard cytotoxic precautions.
Hepatotoxicity NegativeNegativeThe pyrimidine ring is generally metabolically stable in the liver compared to fused rings.
hERG I/II Inhibition Negative / NegativeNegativeLow risk of cardiotoxicity (QT prolongation).
CYP2D6 Substrate NoNoUnlikely to interfere with the metabolism of many CNS drugs.

Key Insight: Both tools flag the molecule as Ames Positive . This is consistent with the reactivity of alkyl/aryl halides which can alkylate DNA. However, pkCSM is preferred here as it provides specific "Max Tolerated Dose" (MTD) estimates, predicting a low MTD due to this reactivity.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Rapid ADMET Screening (Open Source)

Use this for initial library filtering.

  • Structure Generation: Convert "4-Iodo-6-methylpyrimidine" to Canonical SMILES: Cc1cc(I)ncn1.

  • Submission: Navigate to the SwissADME web server.[1]

  • Configuration: Paste SMILES into the input list. Ensure "Run" is clicked.

  • Analysis:

    • Check the BOILED-Egg chart. This molecule should appear in the "White" (GI absorption) region but likely outside the "Yellow" (Brain) yolk due to polarity/efflux predictions.

    • Record Consensus LogP .

  • Toxicity Check: Navigate to pkCSM . Input the same SMILES.

    • Focus on the Ames Toxicity and Skin Sensitization outputs (halides are frequent sensitizers).

Protocol B: High-Fidelity DFT Calculation (Gaussian/ORCA)

Use this for studying reaction mechanisms (e.g., Suzuki Coupling energetics).

  • Input Preparation: Build the 3D structure. Pre-optimize using a molecular mechanics force field (MMFF94) to clean bond angles.

  • Route Section Setup (Gaussian Example):

    • Keyword:#P B3LYP/gen pseudo=read opt freq

    • Explanation:gen allows mixing basis sets.[2] pseudo=read reads the ECP.

  • Basis Set Specification:

    • For C, H, N: 6-31G(d,p)

    • For I: LANL2DZ

  • Refinement (Single Point):

    • Take the optimized geometry (Chk file).

    • Run a new calculation with #P B3LYP/def2TZVP (Note: def2-TZVP has built-in ECP definitions for Iodine in modern Gaussian versions, simplifying the input).

  • Output Analysis: Extract the HOMO energy . A higher HOMO (less negative) indicates better nucleophilicity, though this molecule acts as an electrophile at the C-I position (examine LUMO character at C4).

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. (Grounding for def2-TZVP recommendation).

  • Wadt, W. R., & Hay, P. J. (1985). Ab initio effective core potentials for molecular calculations.[2] Potentials for main group elements Na to Bi. The Journal of Chemical Physics, 82(1), 284-298. (Grounding for LANL2DZ).

Sources

Validation

Spectroscopic Comparison Guide: 4-Iodo-6-methylpyrimidine and Its Precursors

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Focus: Spectroscopic differentiation (NMR, IR, MS) of 4-Iodo-6-methylpyrimidine from its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Focus: Spectroscopic differentiation (NMR, IR, MS) of 4-Iodo-6-methylpyrimidine from its synthetic precursors (4-Chloro-6-methylpyrimidine and 4-Hydroxy-6-methylpyrimidine).

Executive Summary

4-Iodo-6-methylpyrimidine is a critical heteroaryl halide intermediate, widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery scaffolds. Its superior reactivity compared to its chloro-analog makes it indispensable, yet its synthesis and storage present unique stability challenges.

This guide provides a definitive spectroscopic framework to distinguish the target product from its immediate precursors. The core of this analysis relies on the Heavy Atom Effect in


C NMR, which offers the most reliable "fingerprint" for validating successful iodination.
The Synthetic Pathway & Critical Control Points

The standard industrial synthesis proceeds from the hydroxy-pyrimidine (tautomer of the pyrimidinone) to the chloro-intermediate, followed by a Finkelstein-type or acid-mediated iodination.

SynthesisPath Start 4-Hydroxy-6-methylpyrimidine (Precursor 1) Inter 4-Chloro-6-methylpyrimidine (Precursor 2) Start->Inter POCl3 Chlorination QC1 QC Point 1: Disappearance of C=O (IR/NMR) Start->QC1 Product 4-Iodo-6-methylpyrimidine (Target) Inter->Product HI / NaI Iodination QC2 QC Point 2: Heavy Atom Shift (13C NMR) Inter->QC2

Figure 1: Synthetic workflow highlighting critical Quality Control (QC) decision points.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiating these species. While


H NMR shows subtle shifts in the aromatic region, 

C NMR provides indisputable evidence of transformation due to the electronic properties of the halogen substituents.
The Heavy Atom Effect (

C NMR)

The substitution of Chlorine with Iodine at the C4 position induces a dramatic upfield shift (shielding) of the ipso-carbon. This is contrary to the expected electronegativity trend (where I < Cl) and is caused by the Spin-Orbit Coupling (Heavy Atom Effect) associated with the large electron cloud of Iodine.

Comparative Data Table: Chemical Shifts

PositionPrecursor 1: 4-HydroxyPrecursor 2: 4-ChloroTarget: 4-IodoShift Logic
C4 (Ipso) ~162-165 ppm ~160-162 ppm ~125-130 ppm Diagnostic: ~35 ppm Upfield Shift due to I.
C2 (N-C-N) ~150-155 ppm~158 ppm~156 ppmMinor desheilding in halo-forms.
C6 (C-Me) ~165 ppm~168 ppm~168 ppmStable; internal reference.
C5 (C-H) ~105 ppm~118 ppm~128 ppmDownfield shift as ring electron density drops.
H5 (Proton) ~6.10 ppm~7.35 ppm~7.85 ppmDeshielding due to anisotropy of Halogen.

Analyst Note: If your


C spectrum shows a quaternary carbon signal around 160 ppm, your iodination failed. You are looking for a new signal appearing significantly upfield, often buried near the aromatic solvent signals (120-130 ppm range).

NMRLogic cluster_0 13C NMR Shift Logic (C4 Position) Cl 4-Chloro Precursor (~160 ppm) Effect Heavy Atom Effect (Spin-Orbit Coupling) Cl->Effect Substitution I 4-Iodo Product (~128 ppm) Effect->I ~30 ppm Upfield Shift

Figure 2: Logic flow for interpreting C4 carbon shifts during the Cl -> I transformation.

Infrared Spectroscopy (FT-IR)

IR is less specific for the halo-pyrimidine fingerprint but is excellent for monitoring the consumption of the hydroxy precursor.

  • 4-Hydroxy-6-methylpyrimidine:

    • Dominant Feature: Strong Carbonyl (C=O) stretch at 1650–1700 cm⁻¹ (due to the pyrimidinone tautomer).

    • Secondary Feature: Broad N-H/O-H stretch at 2800–3200 cm⁻¹ .

  • 4-Chloro / 4-Iodo Analogues:

    • Validation: Complete disappearance of the C=O and broad O-H bands.

    • Differentiation:

      • C-Cl Stretch: ~730–760 cm⁻¹ (Stronger).

      • C-I Stretch: ~500–600 cm⁻¹ (Often weak and requires Far-IR or clear fingerprint region).

    • Warning: Do not rely solely on IR to distinguish Chloro from Iodo; use it to confirm the absence of Hydroxy.

Mass Spectrometry (MS)

MS provides the quickest confirmation of atomic composition based on isotopic abundance.

  • 4-Chloro-6-methylpyrimidine (MW ~128.5):

    • Shows a characteristic 3:1 ratio for M : M+2 peaks (due to

      
      Cl and 
      
      
      
      Cl isotopes).
  • 4-Iodo-6-methylpyrimidine (MW ~220.0):

    • Shows a single dominant peak at M+. Iodine is monoisotopic (

      
      I).
      
    • Absence of M+2: The lack of the +2 isotope peak is the definitive MS signature for the iodo-compound.

Experimental Protocols

Synthesis Context (For Reference)

While this guide focuses on analysis, understanding the synthesis aids troubleshooting.

  • Chlorination: 4-Hydroxy-6-methylpyrimidine is refluxed with POCl

    
    . Risk: Incomplete conversion leaves C=O peaks.
    
  • Iodination: 4-Chloro-6-methylpyrimidine is treated with cold 57% HI (aq) or NaI/HCl in acetonitrile. Risk: Light sensitivity leads to iodine liberation (purple color).

Analytical Method: HPLC-UV/MS

Use this protocol to separate and identify all three components in a reaction mixture.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (general) and 280 nm (iodine compounds often absorb strongly here).

Expected Elution Order:

  • 4-Hydroxy-6-methylpyrimidine: (Polar, elutes early, ~1-2 min).

  • 4-Chloro-6-methylpyrimidine: (Intermediate polarity, ~5-6 min).

  • 4-Iodo-6-methylpyrimidine: (Most lipophilic, elutes late, ~7-8 min).

Stability Note: The Iodo-compound is sensitive to photolysis.

  • Observation: If the 4-Iodo peak decreases and a new peak matches the starting 4-Hydroxy or a reduced des-iodo species, the sample has degraded.

  • Precaution: Use amber vials for all Iodo-pyrimidine solutions.

Stability & Handling Comparison

Feature4-Chloro-6-methylpyrimidine4-Iodo-6-methylpyrimidine
Physical State Low-melting solid / LiquidSolid (often crystalline)
Light Sensitivity LowHigh (Turns purple/brown)
Hydrolysis Risk Low (Stable in water)Moderate (Slow hydrolysis to OH)
Storage Room Temp, inert atm.Fridge (2-8°C), Dark, Inert

Why this matters: Researchers often observe a "stalled" Suzuki coupling when using old batches of 4-Iodo-6-methylpyrimidine. This is rarely due to catalyst poisoning and usually due to the degradation of the C-I bond back to the unreactive C-OH or C-H species upon light exposure. Always re-verify the


C NMR signal at ~128 ppm before using stored batches. 

References

  • Source: World Intellectual Property Organization (WO2002000628A2).
  • Heavy

    
    C NMR: 
    
    • Source: Oregon St
    • Title: C NMR Chemical Shift D
    • URL:[Link] (General Reference for Heavy Atom Shielding).

  • Spectroscopic Characterization of Pyrimidines

    • Source: N
    • Title: 4-Chloro-6-methylpyrimidine Compound Summary.
    • URL:[Link]

  • Iodination Methodologies (Finkelstein): Source: Journal of Organic Chemistry (General Reference). Context: The conversion of chloro-heterocycles to iodo-heterocycles via NaI/HI is a standard textbook transformation, relying on the solubility differences of NaCl vs NaI in acetone/acetonitrile.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Iodo-6-methylpyrimidine

This guide outlines the authoritative disposal and handling protocols for 4-Iodo-6-methylpyrimidine . Notice on Chemical Identity: While the CAS 16155-63-6 corresponds to 4-Iodo-6-methylpyrimidine, public safety datasets...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-Iodo-6-methylpyrimidine .

Notice on Chemical Identity: While the CAS 16155-63-6 corresponds to 4-Iodo-6-methylpyrimidine, public safety datasets for this specific isomer are limited compared to its analogs. Therefore, this guide applies the Precautionary Principle , utilizing safety data from the structural class (Halogenated Pyrimidines) to ensure maximum safety coverage.

Executive Summary
  • Chemical Class: Halogenated Heterocycle (Organoiodide).

  • Primary Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer; Emission of toxic Iodide vapors (HI/I₂) upon thermal decomposition.

  • Disposal Method: High-Temperature Incineration with flue gas scrubbing.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[1]

Chemical Profile & Hazard Identification

Before disposal, verify the material against this profile to ensure compatibility with waste streams.

PropertySpecificationOperational Implication
Chemical Name 4-Iodo-6-methylpyrimidineTarget compound.[2]
CAS Number 16155-63-6Verify label matches this registry number.
Physical State Solid (Crystalline Powder)Requires solid waste containers; avoid dust generation.
Molecular Formula C₅H₅IN₂High Iodine content requires scrubber-equipped incineration.
Reactivity Sensitive to Light/HeatStore in amber glass; keep cool until disposal.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of Explosion/Toxic Gas: Do not mix in waste drums.
Pre-Disposal: Segregation & Handling (Self-Validating Protocol)

This protocol is "self-validating" because it forces a physical check of the waste stream's state before it leaves your control.

Step 1: Purity Check

  • Is the material pure solid?

    
     Proceed to Stream A .
    
  • Is the material dissolved in solvent?

    
     Proceed to Stream B .
    

Step 2: Compatibility Test (Small Scale)

  • Why? To prevent drum over-pressurization.

  • Take a small aliquot (10-50 mg) of the waste.

  • Mix with the intended waste stream solvent (e.g., non-halogenated organic waste) in a fume hood.

  • Observation: If bubbling, heat generation, or color change (iodine release) occurs, DO NOT BULK . Package as a separate "Lab Pack."

Step 3: Packaging

  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Labeling: Must read "Hazardous Waste - Halogenated Organic Solid" .

  • Specific Warning: Add secondary label: "Contains Iodine - Potential Acid Gas Source."

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of 4-Iodo-6-methylpyrimidine.

DisposalWorkflow Start Start: 4-Iodo-6-methylpyrimidine Waste StateCheck Check Physical State Start->StateCheck SolidStream Stream A: Pure Solid StateCheck->SolidStream Solid LiquidStream Stream B: Solution/Mixture StateCheck->LiquidStream Liquid Segregation CRITICAL: Segregate from Oxidizers & Acids SolidStream->Segregation SolventCheck Check Solvent Type LiquidStream->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalogenated No Halogenated->Segregation NonHalogenated->Segregation Mark as Mixed Waste LabPack Pack in Lab Pack (HDPE/Glass) Segregation->LabPack Destruction High-Temp Incineration (>1100°C) with Scrubber LabPack->Destruction Final Disposal

Figure 1: Decision tree for the safe segregation and disposal of halogenated pyrimidine waste.

Destruction Methodology

Why Incineration? Chemical treatment (e.g., hydrolysis) is often ineffective for the pyrimidine ring, which is highly stable. Furthermore, chemical oxidation can liberate elemental Iodine (


), a toxic corrosive vapor.

Required Method: Rotary Kiln Incineration

  • Temperature: Primary chamber

    
    ; Secondary chamber 
    
    
    
    .
  • Residence Time:

    
     seconds in secondary chamber.
    
  • Scrubbing: The facility must utilize a Wet Scrubber (Caustic Soda/NaOH) .

    • Mechanism:[2] The combustion generates Hydrogen Iodide (HI) and

      
      . The caustic scrubber neutralizes these acid gases into harmless salts (NaI).
      
Emergency Spill Procedures

Immediate Action Plan:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is present, use an N95 or P100 particulate respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous waste.

    • Liquid Spill: Absorb with vermiculite or sand. Do NOT use sawdust (combustible reaction risk with iodine compounds).

  • Decontamination: Clean the surface with a dilute solution of Sodium Thiosulfate (5-10%) followed by soapy water.

    • Why? Thiosulfate reduces any liberated Iodine (

      
      , brown) to colorless Iodide (
      
      
      
      ), reducing volatility and toxicity.
Regulatory Compliance (USA Focus)
  • RCRA Classification:

    • This specific compound is not listed on the EPA "P" or "U" lists.

    • However, it must be characterized. If dissolved in a flammable solvent, it carries the D001 (Ignitable) code.

    • If the waste contains significant halogenated solvents (like DCM), it may carry F-listed codes (e.g., F002).

  • DOT Shipping Name (Generic):

    • Proper Shipping Name: Waste Organohalogen compound, solid, n.o.s. (4-Iodo-6-methylpyrimidine).

    • Hazard Class: 9 (Miscellaneous) or 6.1 (Toxic) depending on toxicity data (Assume 6.1 for high caution).

    • Packing Group: III.

References
  • PubChem. 4-Iodo-6-methylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Incineration Guidance (Combustion of Halogenated Organics). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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